FXIIa-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H9FN4O3 |
|---|---|
Molecular Weight |
264.21 g/mol |
IUPAC Name |
methyl 5-amino-1-(4-fluorobenzoyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H9FN4O3/c1-19-10(18)8-14-11(13)16(15-8)9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15) |
InChI Key |
QNTCVNPVIFKZJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=N1)N)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FXIIa-IN-4 in the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of FXIIa-IN-4, a potent and selective inhibitor of Factor XIIa (FXIIa). The document details its interaction with the coagulation cascade, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its evaluation, and includes visualizations to facilitate understanding of its function and related experimental workflows.
Introduction to the Coagulation Cascade and the Role of Factor XIIa
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot, a crucial process for hemostasis.[1] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. The intrinsic pathway is initiated by the activation of Factor XII (FXII) to FXIIa upon contact with negatively charged surfaces.[2][3] FXIIa then proteolytically activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX).[4][5] This cascade ultimately leads to the generation of thrombin and the formation of a stable fibrin clot.[6] While essential for in vitro clotting assays like the activated partial thromboplastin time (aPTT), the intrinsic pathway, particularly FXII, is considered largely dispensable for normal hemostasis in vivo but plays a significant role in thrombosis.[2][7] This makes FXIIa an attractive target for the development of antithrombotic agents with a potentially lower risk of bleeding complications.[7][8]
This compound: A Potent and Selective FXIIa Inhibitor
This compound is a recombinant Human Albumin-tagged Infestin-4 (rHA-Infestin-4), a potent and highly selective inhibitor of FXIIa.[9][10][11] Infestin is a protein isolated from the midgut of the hematophagous insect Triatoma infestans.
This compound functions as a competitive inhibitor of FXIIa.[9][10] It binds to the active site of FXIIa with slow on and off rate constants, effectively blocking its enzymatic activity.[9][10] By inhibiting FXIIa, this compound prevents the activation of its downstream substrates, primarily Factor XI and prekallikrein.[9][10] This targeted inhibition at the initiation of the intrinsic pathway effectively blocks the amplification of the coagulation cascade that is triggered by contact activation.
The inhibitory action of this compound on the coagulation cascade is visually represented in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombin Generation Assays (TGAs) | Springer Nature Experiments [experiments.springernature.com]
- 3. WO2016049557A1 - Ellagic acid formulations for use in coagulation assays - Google Patents [patents.google.com]
- 4. abcam.com [abcam.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified thrombin generation assay to evaluate the plasma coagulation potential in the presence of emicizumab, the bispecific antibody to factors IXa/X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Arteriovenous (AV) Loop in a Small Animal Model to Study Angiogenesis and Vascularized Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
FXIIa-IN-4: A Technical Guide to Target Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding profile and kinetic properties of FXIIa-IN-4, a potent and selective inhibitor of Factor XIIa (FXIIa). The information presented herein is intended to support researchers and professionals in the fields of thrombosis, anticoagulation, and drug development in understanding the mechanism and experimental evaluation of this compound.
Quantitative Binding and Inhibition Data
This compound has been characterized as a potent inhibitor of human FXIIa, demonstrating significant selectivity over other related serine proteases involved in the coagulation cascade. The inhibitory activity is summarized by the half-maximal inhibitory concentration (IC50) values presented in the table below.
| Target Enzyme | IC50 (µM) | Reference |
| Human Factor XIIa | 0.032 | [1] |
| Human Thrombin (Factor IIa) | 0.30 | [1] |
| Human Factor XIa | 50 | [1] |
These data highlight the selectivity of this compound, being approximately 9-fold more selective for FXIIa over thrombin and over 1500-fold more selective for FXIIa over FXIa.
Signaling Pathway Context: The Intrinsic Coagulation Cascade
FXIIa is the initiating protease of the intrinsic pathway of the coagulation cascade. Inhibition of FXIIa is a therapeutic strategy aimed at preventing thrombosis with a potentially lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors like thrombin or Factor Xa. The simplified intrinsic pathway is depicted below.
Experimental Protocols
The determination of the inhibitory potency of this compound is performed using in vitro enzymatic assays. The following sections detail the generalized methodologies for assessing the inhibition of FXIIa and other serine proteases.
General Workflow for Enzymatic Inhibition Assay
The general workflow for determining the IC50 value of an inhibitor against a target protease involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.
FXIIa Chromogenic Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of human FXIIa on a specific chromogenic substrate.
-
Materials:
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing polyethylene glycol and bovine serum albumin)
-
Human Factor XIIa
-
Chromogenic Substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
In a 96-well plate, add the assay buffer and the this compound dilutions.
-
Add a fixed concentration of human FXIIa to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline (pNA) release is proportional to the FXIIa activity.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Selectivity Assays (Thrombin and FXIa)
To determine the selectivity of this compound, similar chromogenic assays are performed using other coagulation proteases, such as thrombin and FXIa.
-
Methodology: The protocol is analogous to the FXIIa inhibition assay described above, with the following substitutions:
-
For Thrombin Inhibition:
-
Enzyme: Human Thrombin (Factor IIa)
-
Substrate: A thrombin-specific chromogenic substrate (e.g., S-2238)
-
-
For FXIa Inhibition:
-
Enzyme: Human Factor XIa
-
Substrate: A FXIa-specific chromogenic substrate (e.g., S-2366)
-
-
The IC50 values obtained from these assays are then compared to the IC50 for FXIIa to establish the selectivity profile of this compound.
Conclusion
This compound is a potent and selective inhibitor of human Factor XIIa. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers engaged in the study of FXIIa inhibition and the development of novel anticoagulants. The high selectivity of this compound for its target enzyme underscores its potential as a valuable research tool and a promising candidate for further preclinical investigation.
References
FXIIa-IN-4: A Deep Dive into its Mechanism and Impact on Bradykinin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor XIIa (FXIIa) is a serine protease that plays a critical role in the initiation of the intrinsic coagulation cascade. Beyond its role in thrombosis, FXIIa is the primary activator of the plasma kallikrein-kinin system (KKS), a key pathway leading to the release of the potent inflammatory mediator, bradykinin.[1][2] Dysregulation of the KKS and excessive bradykinin production are implicated in a variety of pathological conditions, most notably hereditary angioedema (HAE).[3][4] Consequently, the inhibition of FXIIa presents a promising therapeutic strategy for mitigating bradykinin-driven inflammation and edema.
FXIIa-IN-4, a recombinant form of Infestin-4 fused to human albumin (rHA-Infestin-4), has emerged as a highly potent and selective inhibitor of FXIIa.[5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its profound effect on the release of bradykinin. We will delve into the quantitative data supporting its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
The Role of FXIIa in the Bradykinin Release Pathway
The activation of the kallikrein-kinin system is initiated by the autoactivation of Factor XII (FXII) to FXIIa upon contact with negatively charged surfaces.[1][2] FXIIa then cleaves plasma prekallikrein (PK) to form active plasma kallikrein (PKa).[7][8] PKa, in turn, cleaves high-molecular-weight kininogen (HMWK) to release the vasoactive nonapeptide, bradykinin.[8][9] This process is amplified through a positive feedback loop where PKa can also activate FXII, leading to further FXIIa generation.[7]
References
- 1. Factor XII truncation accelerates activation in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin: Inflammatory Product of the Coagulation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antithrombotic Potential of the Contact Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effects of the Contact Activation System on Hemorrhage [frontiersin.org]
- 8. Contact activation system - Wikipedia [en.wikipedia.org]
- 9. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FXIIa Inhibition in Inflammation: A Technical Guide on the Core Functions of FXIIa-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of activated Factor XII (FXIIa) inhibitors, with a focus on the principles underlying compounds like FXIIa-IN-4, in modulating inflammatory responses. By targeting the central node of the contact activation system, these inhibitors present a promising therapeutic strategy for a range of inflammatory conditions without the bleeding risks associated with traditional anticoagulants.
Executive Summary
Activated Factor XII (FXIIa) is a serine protease that serves as the initiator of the intrinsic coagulation cascade and the pro-inflammatory kallikrein-kinin system (KKS).[1] Its role in pathological thrombosis and inflammation is well-established, while its deficiency does not lead to bleeding disorders, making it an attractive therapeutic target.[2][3] FXIIa inhibitors, represented here by the principles of this compound, function by directly blocking the enzymatic activity of FXIIa. This action prevents the downstream activation of plasma prekallikrein to kallikrein, thereby blocking the release of the potent inflammatory mediator bradykinin.[1][4] This guide summarizes the mechanism of action, presents key quantitative data from representative FXIIa inhibitors, details relevant experimental protocols, and visualizes the core pathways and workflows.
Mechanism of Action: Interrupting the Inflammatory Cascade
The primary anti-inflammatory function of a FXIIa inhibitor is the interruption of the Contact Activation System , also known as the Kallikrein-Kinin System. This pathway is a key component of innate immunity and inflammation.[5][6]
The cascade begins when zymogen Factor XII (FXII) comes into contact with negatively charged surfaces, such as those exposed during tissue injury, or presented by pathogens, misfolded proteins, or medical devices.[3][7] This contact triggers a conformational change, leading to the auto-activation of FXII into its active form, FXIIa.[1]
FXIIa then initiates a reciprocal activation loop with plasma prekallikrein. FXIIa cleaves prekallikrein to form active kallikrein. Kallikrein, in turn, amplifies the system by activating more FXII and, crucially, by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin .[1][4]
Bradykinin is a powerful vasodilator that increases vascular permeability, leading to edema (swelling), and also induces pain and chemotaxis, recruiting immune cells to the site of inflammation.[3] By directly and potently binding to the active site of FXIIa, an inhibitor like this compound effectively halts this entire cascade at its origin.
Signaling Pathway of FXIIa-Mediated Inflammation
The following diagram illustrates the central role of FXIIa in the contact activation pathway and the point of intervention for an inhibitor.
Quantitative Data Presentation
As "this compound" is a representative term, this section summarizes quantitative data from well-characterized FXIIa inhibitors: the preclinical molecule rHA-Infestin-4 and the clinical-stage antibody Garadacimab (CSL312) .
In Vitro Inhibitory Potency and Selectivity
The following table details the inhibitory concentration (IC50) of rHA-Infestin-4 against FXIIa from various species and its selectivity against other key serine proteases in the coagulation cascade. High potency and selectivity are critical for minimizing off-target effects.
| Target Protease | Species | rHA-Infestin-4 IC50 (nM) | Selectivity vs. Human FXIIa | Reference |
| Factor XIIa | Human | 0.3 ± 0.06 | - | [5][6][7] |
| Factor XIIa | Rat | 1.5 ± 0.06 | - | [5][6][7] |
| Factor XIIa | Rabbit | 1.2 ± 0.09 | - | [5][6][7] |
| Factor IIa (Thrombin) | Multiple | >100-fold less potent | >100x | [5][6][7] |
| Factor Xa | Multiple | >100-fold less potent | >100x | [5][6][7] |
| Factor IXa | Multiple | >100-fold less potent | >100x | [5][7] |
| Factor XIa | Multiple | >100-fold less potent | >100x | [5][6][7] |
| Plasma Kallikrein | Multiple | >100-fold less potent | >100x | [5][6][7] |
Table 1: In vitro potency and selectivity of the representative FXIIa inhibitor rHA-Infestin-4.
In Vivo Efficacy in an Inflammatory Disease Model
The following data from a Phase 2 clinical trial of Garadacimab (CSL312) in patients with Hereditary Angioedema (HAE), a bradykinin-mediated inflammatory disease, demonstrates the in vivo efficacy of FXIIa inhibition.
| Treatment Group | Mean Monthly Attack Rate | Mean Reduction in Attack Rate vs. Placebo | Percentage of Patients Attack-Free | Reference |
| Placebo | 4.24 | - | 0% | [8] |
| Garadacimab 75 mg | - | 88.68% | 55.56% | [4][8] |
| Garadacimab 200 mg | - | 98.94% | 87.50% | [4][8] |
| Garadacimab 600 mg | - | 90.50% | 42.86% | [4][8] |
Table 2: Efficacy of the FXIIa inhibitor Garadacimab in reducing attack rates in patients with HAE.
Key Experimental Protocols
To assess the anti-inflammatory potential of a FXIIa inhibitor, the carrageenan-induced paw edema model is a standard and highly reproducible preclinical assay.
Carrageenan-Induced Paw Edema in Rodents
This model evaluates the ability of a compound to reduce acute, localized inflammation and edema, which is known to be mediated in its early phase by bradykinin.
Objective: To quantify the anti-inflammatory (anti-edema) effect of a test article (e.g., this compound) following induction of acute inflammation.
Materials:
-
Animals: Male Wistar rats (240–285 g) or Swiss albino mice.[9]
-
Inducing Agent: 1% w/v solution of lambda-carrageenan in sterile 0.9% saline.[3][10]
-
Test Article: FXIIa inhibitor dissolved in an appropriate vehicle.
-
Control Groups: Vehicle control, positive control (e.g., Indomethacin, 5-10 mg/kg).[3][10]
-
Measurement Device: Plethysmometer for paw volume measurement.[3][10]
Methodology:
-
Acclimatization: Animals are acclimatized for at least 7 days prior to the experiment.
-
Baseline Measurement: The basal volume of the right hind paw of each animal is measured using a plethysmometer before any treatment.
-
Dosing:
-
Animals are divided into groups (n=6-8 per group): Vehicle, Positive Control, and Test Article (multiple dose levels).
-
The test article or controls are administered via the desired route (e.g., intraperitoneally or orally) 30-60 minutes prior to carrageenan injection.[3]
-
-
Induction of Edema:
-
Paw Volume Measurement:
-
Data Analysis:
-
The degree of edema is calculated as the increase in paw volume from baseline for each animal at each time point.
-
The percentage inhibition of edema for each treatment group is calculated using the formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100
-
Where ΔV is the change in paw volume.
-
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine significance.
-
Experimental Workflow Diagram
Conclusion
Inhibitors of FXIIa, such as the conceptual this compound, represent a targeted and innovative approach to treating inflammatory disorders. By selectively blocking the apex of the contact activation system, these molecules prevent the generation of bradykinin, a key driver of inflammation, edema, and pain. The robust preclinical and clinical data from representative inhibitors like rHA-Infestin-4 and Garadacimab validate this mechanism. Their high potency and selectivity, combined with a favorable safety profile that lacks an associated bleeding risk, position FXIIa inhibition as a highly promising field for the development of next-generation anti-inflammatory therapeutics.
References
- 1. Pharmacokinetic/pharmacodynamic modeling for dose selection for the first‐in‐human trial of the activated Factor XII inhibitor garadacimab (CSL312) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XII(a) inhibitors: a review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSL Behring Presents Results for Garadacimab as Preventive Treatment in Hereditary Angioedema [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. angioedemanews.com [angioedemanews.com]
- 9. researchgate.net [researchgate.net]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
FXIIa-IN-4: A Technical Guide to its Biochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of FXIIa-IN-4, a potent and selective inhibitor of Factor XIIa (FXIIa). This document details its inhibitory activity, selectivity profile, and the experimental methodologies used for its characterization, offering valuable insights for researchers in thrombosis, inflammation, and drug discovery.
Introduction
This compound has emerged as a significant research tool for investigating the roles of the contact activation pathway in various physiological and pathological processes. This small molecule inhibitor demonstrates high affinity and selectivity for human FXIIa, a serine protease that initiates the intrinsic pathway of coagulation. Understanding its biochemical profile is crucial for its application in preclinical studies and as a potential starting point for the development of novel antithrombotic agents with a favorable safety profile.
Quantitative Biochemical Data
The inhibitory potency and selectivity of this compound have been quantified against key serine proteases of the coagulation cascade. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity.
| Target Enzyme | IC50 (μM) |
| Human Factor XIIa | 0.032 |
| Human Thrombin | 0.30 |
| Human Factor XIa | >50 |
Data sourced from publicly available biochemical assays.
Signaling Pathway Involvement
This compound directly inhibits the enzymatic activity of Factor XIIa, a key component of the Contact Activation Pathway , which is also known as the intrinsic pathway of coagulation. This pathway is initiated when Factor XII comes into contact with negatively charged surfaces, leading to its auto-activation into FXIIa. FXIIa then triggers a cascade of enzymatic reactions, ultimately leading to the formation of a fibrin clot. By inhibiting FXIIa, this compound effectively blocks this initiation step.
Figure 1: Inhibition of the Contact Activation Pathway by this compound.
Experimental Protocols
The biochemical characterization of this compound relies on specific in vitro assays. The detailed methodologies for two key experiments are provided below.
FXIIa Chromogenic Inhibition Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified human FXIIa using a chromogenic substrate.
Workflow:
Figure 2: Workflow for FXIIa Chromogenic Inhibition Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified human FXIIa in a suitable assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Perform a serial dilution of this compound in the assay buffer to create a range of concentrations for testing.
-
Prepare a stock solution of a specific FXIIa chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA) in sterile water.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of human FXIIa to each well.
-
Add the various concentrations of this compound to the wells containing FXIIa. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10 minutes using a microplate reader. The rate of color development is proportional to the FXIIa activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based clotting assay that assesses the integrity of the intrinsic and common pathways of coagulation. It is used to evaluate the anticoagulant effect of FXIIa inhibitors.
Workflow:
Figure 3: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.
Detailed Methodology:
-
Sample Preparation:
-
Obtain citrated whole blood and prepare platelet-poor plasma (PPP) by centrifugation.
-
-
Assay Procedure:
-
In a coagulometer cuvette, pre-warm the PPP to 37°C.
-
Add a specific concentration of this compound or a vehicle control to the PPP and incubate for 5 minutes at 37°C.
-
Add the aPTT reagent, which contains a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids, to the cuvette.
-
Incubate the mixture for a further 3 minutes at 37°C to allow for the activation of the contact pathway.
-
-
Clotting Time Measurement:
-
Initiate the clotting cascade by adding a pre-warmed calcium chloride (CaCl2) solution.
-
Measure the time taken for the formation of a fibrin clot using an automated or semi-automated coagulometer. The prolongation of the clotting time in the presence of this compound indicates its anticoagulant activity.
-
Conclusion
This compound is a valuable chemical probe for studying the contact activation pathway. Its high potency and selectivity for FXIIa, as demonstrated by quantitative biochemical assays, make it a suitable tool for in vitro and in vivo investigations into the roles of FXIIa in thrombosis and inflammation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the biochemical and pharmacological properties of this and other FXIIa inhibitors.
Methodological & Application
Application Notes and Protocols for FXIIa Inhibition using FXIIa-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor XIIa (FXIIa) is a serine protease that plays a critical role in the initiation of the intrinsic pathway of the coagulation cascade.[1][2] Its activation triggers a series of enzymatic reactions leading to the formation of fibrin and subsequent blood clot formation.[3] Dysregulation of the intrinsic pathway is implicated in various pathological thrombotic events. Consequently, the inhibition of FXIIa presents a promising therapeutic strategy for the development of novel anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies.[1] This document provides a detailed in vitro assay protocol for determining the inhibitory activity of FXIIa-IN-4, a potent and selective inhibitor of FXIIa.
Principle of the Assay
The in vitro assay for FXIIa inhibition is based on a chromogenic substrate method. The enzymatic activity of FXIIa is measured by its ability to cleave a specific synthetic substrate, resulting in the release of a chromophore, p-Nitroaniline (pNA). The rate of pNA release is directly proportional to the FXIIa activity and can be monitored spectrophotometrically by measuring the absorbance at 405 nm. In the presence of an inhibitor such as this compound, the activity of FXIIa is reduced, leading to a decrease in the rate of pNA formation. The inhibitory potency of the compound is determined by measuring the concentration required to inhibit 50% of the FXIIa activity (IC50).
Materials and Reagents
-
Human β-Factor XIIa (active enzyme)
-
FXIIa chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG8000)
-
This compound (test inhibitor)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG8000, pH 7.4.
-
Human β-Factor XIIa: Reconstitute lyophilized human β-FXIIa in the assay buffer to a final concentration of 2 nM. Prepare fresh on the day of the experiment and keep on ice.
-
Chromogenic Substrate: Prepare a stock solution of the FXIIa substrate in DMSO and dilute to a working concentration of 200 µM in the assay buffer.
-
This compound (Test Inhibitor): Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in DMSO, and then further dilute in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure
-
Add 50 µL of the assay buffer to all wells of a 96-well microplate.
-
Add 25 µL of the diluted this compound solutions to the test wells. For the control wells (100% activity), add 25 µL of assay buffer containing the same final concentration of DMSO as the test wells. For the blank wells (no enzyme activity), add 25 µL of assay buffer.
-
Add 25 µL of the 2 nM human β-FXIIa solution to the test and control wells. Add 25 µL of assay buffer to the blank wells.
-
Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 200 µM chromogenic substrate to all wells.
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 60 seconds.
Data Analysis
-
For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔOD/min).
-
Subtract the rate of the blank wells from the rates of the control and test wells to correct for any background signal.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100
Where:
-
Vinhibitor is the rate of reaction in the presence of the inhibitor.
-
Vcontrol is the rate of reaction in the absence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
The inhibitory activity of a compound analogous to this compound, recombinant Human Albumin-tagged Infestin-4 (rHA-Infestin-4), has been characterized against FXIIa from different species and a panel of other coagulation proteases.[4]
| Target Enzyme | Species | IC50 (nM) |
| FXIIa | Human | 0.3 ± 0.06 |
| FXIIa | Rat | 1.5 ± 0.06 |
| FXIIa | Rabbit | 1.2 ± 0.09 |
| Factor IIa (Thrombin) | Human | >100-fold selectivity |
| Factor Xa | Human | >100-fold selectivity |
| Factor IXa | Human | >100-fold selectivity |
| Factor XIa | Human | >100-fold selectivity |
| Factor VIIa | Human | >100-fold selectivity |
| Plasma Kallikrein | Human | >100-fold selectivity |
Table 1: Inhibitory potency (IC50) of rHA-Infestin-4 against FXIIa and its selectivity against other coagulation factors. Data is presented as mean ± standard deviation.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intrinsic coagulation pathway initiated by FXIIa and the experimental workflow for the in vitro inhibition assay.
Caption: Intrinsic pathway of coagulation initiated by Factor XIIa.
Caption: Experimental workflow for the in vitro FXIIa inhibition assay.
References
- 1. High-Throughput Docking and Molecular Dynamics Simulations towards the Identification of Potential Inhibitors against Human Coagulation Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXIIa-IN-4 in a Mouse Model of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor XIIa (FXIIa) is a key initiator of the intrinsic coagulation pathway. Its role in pathological thrombosis, coupled with a minimal contribution to normal hemostasis, makes it an attractive therapeutic target for the development of novel antithrombotic agents with a reduced risk of bleeding. FXIIa-IN-4 (Infestin-4) is a potent and highly selective inhibitor of FXIIa. This document provides detailed application notes and protocols for the use of this compound in a well-established ferric chloride (FeCl₃)-induced mouse model of arterial thrombosis.
Mechanism of Action
This compound is a competitive inhibitor of FXIIa.[1][2] Upon vascular injury and exposure of collagen, Factor XII (FXII) is activated to FXIIa. FXIIa then initiates a cascade of enzymatic reactions, including the activation of Factor XI (FXI) to FXIa, which ultimately leads to the formation of a fibrin clot. By binding to the active site of FXIIa, this compound blocks its proteolytic activity, thereby inhibiting the intrinsic coagulation cascade and subsequent thrombus formation.[1][2]
Data Presentation
The following table summarizes the quantitative data on the efficacy of a recombinant form of this compound (rHA-Infestin-4) in a mouse model of FeCl₃-induced arterial thrombosis and its effect on hemostasis.
| Parameter | Vehicle Control | rHA-Infestin-4 (200 mg/kg) | Reference |
| FeCl₃-Induced Arterial Thrombosis | [3] | ||
| Time to Vessel Occlusion (minutes) | 8.6 ± 2.2 | No occlusion within 60 minutes (in 90% of mice) | [3] |
| Tail Bleeding Time | [3] | ||
| Bleeding Time (seconds) | 153 ± 146 | 114 ± 77 | [3] |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to evaluate the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.[1][4]
Materials:
-
This compound (recombinant Human Albumin-tagged Infestin-4 is recommended for in vivo studies)
-
Saline (vehicle control)
-
Anesthetic (e.g., pentobarbital sodium)
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper strips (2 mm)
-
Doppler flow probe
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Suture thread
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure and record the baseline blood flow.
-
Drug Administration: Administer this compound or vehicle (saline) intravenously via the tail vein. Recommended doses from literature for rHA-Infestin-4 range up to 200 mg/kg.[3]
-
Induction of Thrombosis:
-
Monitoring: Continuously monitor and record the blood flow using the Doppler probe for up to 60 minutes or until complete vessel occlusion (cessation of blood flow) is observed.[3]
-
Data Analysis: The primary endpoint is the time to complete vessel occlusion. Compare the occlusion times between the this compound treated group and the vehicle control group.
Tail Bleeding Time Assay
This assay is used to assess the effect of the test compound on hemostasis.
Materials:
-
This compound
-
Saline (vehicle control)
-
Anesthetic (optional, depending on institutional guidelines)
-
Scalpel or sharp blade
-
Filter paper
-
37°C saline bath
-
Timer
Procedure:
-
Drug Administration: Administer this compound or vehicle (saline) as described in the thrombosis model protocol. Doses up to 400 mg/kg of rHA-Infestin-4 have been tested without a significant effect on bleeding time.[3]
-
Tail Transection: After a predetermined time following drug administration, transect the distal 3 mm of the mouse tail with a sharp scalpel.[5]
-
Bleeding Time Measurement:
-
Immediately immerse the transected tail into a tube containing saline warmed to 37°C.
-
Start a timer.
-
Record the time until the cessation of bleeding, defined as the absence of blood flow for at least 120 seconds.
-
A cut-off time (e.g., 30 minutes) should be established, beyond which the animal is considered to have a severe bleeding defect.
-
-
Data Analysis: Compare the bleeding times between the this compound treated group and the vehicle control group.
Visualizations
Caption: FXIIa signaling pathway in thrombosis and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in thrombosis and hemostasis models.
Caption: Logical relationship of this compound's effects on thrombosis and hemostasis.
References
- 1. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. ahajournals.org [ahajournals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Thrombo-inflammatory Diseases with FXIIa-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FXIIa-IN-4, a potent and specific inhibitor of Factor XIIa (FXIIa), for the investigation of thrombo-inflammatory diseases. This document outlines the mechanism of action, key quantitative data for FXIIa inhibitors, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Introduction to FXIIa as a Therapeutic Target
Coagulation Factor XII (FXII) is a plasma serine protease that, upon activation to FXIIa, initiates the intrinsic coagulation pathway and the pro-inflammatory kallikrein-kinin system.[1] A compelling body of preclinical evidence highlights FXIIa as a promising therapeutic target for thrombo-inflammatory disorders.[2] Notably, individuals with a hereditary deficiency in FXII do not exhibit a bleeding diathesis, suggesting that targeting FXIIa could offer a safer anticoagulation strategy compared to conventional therapies that carry a significant risk of hemorrhage.[1] FXIIa inhibitors, such as the recombinant protein rHA-Infestin-4 (a well-characterized analogue of this compound), have demonstrated potent antithrombotic efficacy in various animal models without compromising hemostasis.[3][4]
Mechanism of Action
This compound acts as a direct, competitive inhibitor of activated Factor XII (FXIIa). By binding to the active site of FXIIa, it blocks the downstream activation of Factor XI (FXI) in the intrinsic coagulation cascade and prevents the conversion of prekallikrein to kallikrein, thereby attenuating both thrombus formation and inflammation.[3][5]
Quantitative Data for FXIIa Inhibitors
The following tables summarize key quantitative data for various FXIIa inhibitors from preclinical studies, providing a comparative overview for researchers.
Table 1: In Vitro Potency and Selectivity of FXIIa Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Selectivity vs. other proteases | Reference |
| rHA-Infestin-4 | Human | 0.3 ± 0.06 | >100-fold vs. Thrombin, FXa, FIXa, FXIa, FVIIa, Plasma Kallikrein | [3][6] |
| Rat | 1.5 ± 0.06 | >100-fold vs. Thrombin, FXa, FIXa, FXIa, FVIIa, Plasma Kallikrein | [3][6] | |
| Rabbit | 1.2 ± 0.09 | >100-fold vs. Thrombin, FXa, FIXa, FXIa, FVIIa, Plasma Kallikrein | [3][6] | |
| Garadacimab (CSL312) | Human | N/A (mAb) | Highly specific for FXIIa | [7] |
| Inhibitor 1 (amidine-containing) | Human | ~30,000 | Variable selectivity | [1] |
| Inhibitor 225006 | Human | 7,900 | Selective over FXa and FXIa | [8] |
Table 2: In Vivo Efficacy of FXIIa Inhibitors in Thrombosis Models
| Inhibitor | Animal Model | Species | Dose | Effect | Reference |
| rHA-Infestin-4 | Arteriovenous Shunt | Rat, Rabbit | Dose-dependent | Marked reduction in clot weight | [3][5] |
| FeCl3-induced Arterial Thrombosis | Mouse, Rabbit | Dose-dependent | Decreased occlusion rates | [4] | |
| Mechanically-induced Arterial Thrombosis | Mouse | Dose-dependent | Decreased occlusion rates | [4] | |
| Stasis-induced Venous Thrombosis | Rabbit | Dose-dependent | Protection from thrombosis | [4] | |
| PCK (FXIIa inhibitor) | tMCAO (stroke model) | Mouse | 8 µg/g | Reduced infarct volumes | [6] |
Table 3: Pharmacodynamic Effects of FXIIa Inhibitors
| Inhibitor | Assay | Species | Dose/Concentration | Effect on aPTT | Reference |
| rHA-Infestin-4 | aPTT | Rat | 100 mg/kg | Prolonged (41.7±3.86 sec vs 16.8±0.71 sec) | [9] |
| Garadacimab (CSL312) | aPTT | Cynomolgus Monkey | Dose-dependent | Prolongation | [10] |
| PCK (FXIIa inhibitor) | aPTT | Human Plasma | 1-200 µg/ml | Concentration-dependent prolongation | [6] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a fundamental in vitro coagulation test to assess the integrity of the intrinsic and common coagulation pathways. It is particularly sensitive to the activity of FXII.
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids to activate the contact-dependent pathway of coagulation. The time to clot formation after the addition of calcium is measured. FXIIa inhibitors will prolong the aPTT in a concentration-dependent manner.
Materials:
-
Platelet-poor plasma (PPP) from the species of interest
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 25 mM)
-
This compound or other FXIIa inhibitors at various concentrations
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C
Procedure:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette or test tube.
-
Add 50 µL of the FXIIa inhibitor solution (or vehicle control) to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for a further 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This is the aPTT.
-
Perform each measurement in duplicate or triplicate.
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
This is a widely used in vivo model to study arterial thrombosis by inducing endothelial injury.
Principle: Topical application of ferric chloride to an artery causes oxidative injury to the endothelium, exposing subendothelial collagen and tissue factor, which triggers thrombus formation. The efficacy of an antithrombotic agent can be assessed by measuring the time to vessel occlusion.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Surgical microscope or magnifying lens
-
Micro-surgical instruments (forceps, scissors)
-
Doppler flow probe and flowmeter
-
Filter paper discs (1-2 mm diameter)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
This compound or other test compounds
-
Saline
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Administer this compound or vehicle control intravenously via the tail vein.
-
Saturate a filter paper disc with the FeCl3 solution and apply it to the surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the area with saline.
-
Continuously monitor the blood flow using the Doppler probe.
-
The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.
Arteriovenous (AV) Shunt Thrombosis Model
This model assesses thrombosis on a foreign surface, which is highly dependent on the contact activation pathway.
Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein. The formation of a thrombus on this surface is quantified by weight.
Materials:
-
Male Sprague-Dawley rats or New Zealand white rabbits
-
Anesthetic
-
Polyethylene tubing of appropriate size
-
Silk thread
-
Micro-surgical instruments
-
Heparinized saline
-
This compound or other test compounds
Procedure:
-
Anesthetize the animal.
-
Expose the carotid artery and the jugular vein.
-
Cannulate the carotid artery and the jugular vein with the polyethylene tubing, creating an extracorporeal shunt. A pre-weighed silk thread is placed inside a segment of the tubing.
-
Administer the FXIIa inhibitor or vehicle control intravenously.
-
Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).
-
After the circulation time, clamp the tubing and remove the silk thread with the attached thrombus.
-
The thread is then dried and weighed. The net thrombus weight is calculated by subtracting the initial weight of the thread.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating FXIIa inhibitors.
Caption: FXIIa-Mediated Signaling Pathways in Thrombo-inflammation.
Caption: Experimental Workflow for Preclinical Evaluation of FXIIa Inhibitors.
Synthesis and Chemical Properties of this compound (rHA-Infestin-4)
This compound, exemplified by rHA-Infestin-4, is a recombinant protein. Its "synthesis" involves recombinant DNA technology rather than chemical synthesis.
1. Gene Synthesis and Cloning: The cDNA sequence for Infestin-4, a Kazal-type serine protease inhibitor originally isolated from the insect Triatoma infestans, is synthesized. This sequence is then fused in-frame with the cDNA for human serum albumin (HSA) to create a fusion protein. This fusion enhances the protein's half-life and solubility. The construct is cloned into a suitable expression vector for mammalian cells.
2. Expression in Mammalian Cells: The expression vector is transfected into a mammalian cell line, such as Human Embryonic Kidney (HEK293) cells. The cells are cultured under conditions that promote the expression and secretion of the rHA-Infestin-4 fusion protein into the culture medium.
3. Purification: The secreted rHA-Infestin-4 is purified from the cell culture supernatant using a combination of chromatographic techniques. A common method is affinity chromatography, followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.
Chemical Properties:
-
Composition: A fusion protein of human serum albumin and Infestin-4.
-
Molecular Weight: Approximately 73 kDa.
-
Structure: The Infestin-4 domain adopts a canonical Kazal-type inhibitor fold, which is responsible for its specific interaction with the active site of FXIIa.
Conclusion
This compound represents a valuable research tool for dissecting the roles of the contact activation system in a variety of thrombo-inflammatory diseases. The provided protocols and data offer a solid foundation for researchers to design and execute experiments aimed at understanding the pathophysiology of these conditions and for the development of novel, safer antithrombotic therapies. The unique mechanism of targeting FXIIa holds significant promise for uncoupling antithrombotic efficacy from bleeding risk, a major advancement in the field of anticoagulation.
References
- 1. FXIIa inhibitor rHA-Infestin-4: Safe thromboprotection in experimental venous, arterial and foreign surface-induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Durable thrombosis in a rat model of arteriovenous malformation treated with radiosurgery and vascular targeting. | Semantic Scholar [semanticscholar.org]
- 6. cpcscientific.com [cpcscientific.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Acquired inhibitors to the coagulation factor XII associated with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Rabbit Thromboembolic Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of FXIIa-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIIa-IN-4, also known as recombinant Human Albumin-Infestin-4 (rHA-Infestin-4), is a potent and highly selective inhibitor of activated Factor XII (FXIIa). FXIIa is the initiating serine protease of the intrinsic coagulation cascade. A key advantage of targeting FXIIa is the potential for a potent antithrombotic effect without a concomitant increase in bleeding risk, as individuals with a congenital deficiency in FXII do not exhibit a bleeding diathesis.[1] Preclinical studies have demonstrated the efficacy of this compound in various animal models of thrombosis, including arterial, venous, and foreign surface-induced thrombosis, as well as ischemic stroke.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound to aid in the design and execution of preclinical studies.
Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of FXIIa. Upon contact with negatively charged surfaces, Factor XII (FXII) undergoes autoactivation to its active form, FXIIa. FXIIa then initiates the intrinsic coagulation pathway by activating Factor XI (FXI) to FXIa. FXIa, in turn, activates Factor IX, leading to a cascade of reactions that culminate in the formation of a fibrin clot. By selectively inhibiting FXIIa, this compound effectively blocks the initiation of this cascade, thereby preventing thrombosis.
Caption: FXIIa signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound (rHA-Infestin-4) from various preclinical studies.
Table 1: In Vitro Potency of this compound (rHA-Infestin-4)
| Species | IC50 (nM) for FXIIa Inhibition |
| Human | 0.3 ± 0.06 |
| Rat | 1.5 ± 0.06 |
| Rabbit | 1.2 ± 0.09 |
| Data from Hagedorn et al. (2010) and other sources. |
Table 2: In Vivo Efficacy of this compound (rHA-Infestin-4) in Thrombosis Models
| Animal Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Ferric Chloride-Induced Arterial Thrombosis | Mouse | 200 mg/kg | Intravenous | Completely abolished occlusive arterial thrombus formation. | [1] |
| Carotid Artery Thrombosis | Rat | 100 mg/kg | Intravenous | Completely protected from occlusive thrombus formation. | |
| Arteriovenous Shunt Thrombosis | Rat, Rabbit | Dose-dependent | Intravenous | Markedly reduced clot weight. | |
| Cerebral Ischemia/Reperfusion Injury | Rat | 100 mg/kg | Intravenous | Reduced infarct areas and improved neurological scores. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rat Model of Cerebral Ischemia
This protocol describes the prophylactic intravenous administration of this compound in a rat model of transient middle cerebral artery occlusion (tMCAO).
Materials:
-
This compound (rHA-Infestin-4)
-
Sterile isotonic saline (0.9% sodium chloride)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
Animal monitoring equipment
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats (or other suitable strain) weighing 250-300g for at least one week before the experiment. House animals under standard laboratory conditions with free access to food and water.
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
The vehicle for administration is sterile isotonic saline.
-
Calculate the required amount of this compound based on the animal's body weight to achieve a dose of 100 mg/kg.
-
The final injection volume should be in the range of 1-5 mL/kg. For a 300g rat, a typical injection volume would be 0.3-1.5 mL.
-
Gently dissolve the calculated amount of this compound in the appropriate volume of sterile isotonic saline. Ensure the solution is clear and free of particulates before administration.
-
-
Administration:
-
Anesthetize the rat using isoflurane (or other approved anesthetic).
-
Fifteen minutes prior to the induction of tMCAO, administer the prepared this compound solution via the tail vein.
-
For the control group, administer an equal volume of sterile isotonic saline.
-
-
Induction of Cerebral Ischemia:
-
Proceed with the transient middle cerebral artery occlusion (tMCAO) surgical procedure.
-
-
Post-operative Care and Analysis:
-
Monitor the animal's recovery from anesthesia and surgery.
-
At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system.
-
Collect blood samples for coagulation assays (e.g., aPTT).
-
Euthanize the animal and perfuse the brain for infarct size analysis (e.g., TTC staining).
-
References
Application Notes and Protocols for FXIIa-IN-4 (rHA-Infestin-4) in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental use of the Factor XIIa (FXIIa) inhibitor, rHA-Infestin-4, in rat models of thrombosis and ischemic stroke. The protocols are based on established methodologies from peer-reviewed scientific literature.
Compound Information
Compound: FXIIa-IN-4 is a designation that may apply to different inhibitors. The protocols detailed here specifically refer to rHA-Infestin-4 , a recombinant protein consisting of Infestin-4 fused to recombinant human albumin. This potent and highly selective inhibitor of FXIIa has been demonstrated to have strong antithrombotic efficacy without compromising hemostasis in various animal models.
Mechanism of Action: rHA-Infestin-4 is a competitive inhibitor of FXIIa. By binding to activated Factor XII, it blocks the initiation of the intrinsic coagulation cascade and the contact activation system, which plays a crucial role in thrombosis and inflammation.
Recommended Dosage and Administration for Rat Studies
The recommended dosage of rHA-Infestin-4 for rat studies is primarily based on its efficacy in models of arterial thrombosis and ischemic stroke.
Table 1: Recommended Dosage of rHA-Infestin-4 in Rats
| Parameter | Recommendation | Reference |
| Dosage | 100 mg/kg body weight | [1][2] |
| Route of Administration | Intravenous (i.v.) | [1][2][3] |
| Vehicle | Isotonic Saline | [1][3] |
| Formulation | rHA-Infestin-4 should be dissolved in isotonic saline for injection. The concentration should be calculated based on the desired injection volume for the rat's body weight. | |
| Administration Timing | - Prophylactic: 15 minutes prior to induction of thrombosis or ischemia.[1][3] - Therapeutic: Immediately after the start of reperfusion in ischemia models.[1][3] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is used to evaluate the antithrombotic efficacy of rHA-Infestin-4.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
rHA-Infestin-4
-
Isotonic saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 35% in distilled water)[2]
-
Filter paper strips (cut to a size that can wrap around the carotid artery)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler flow probe and monitor
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Administer rHA-Infestin-4 (100 mg/kg) or vehicle (isotonic saline) intravenously via the tail vein 10-15 minutes before inducing thrombosis.[2]
-
Place a Doppler flow probe on the carotid artery to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3-10 minutes).[2][4]
-
Remove the filter paper and continue to monitor blood flow until complete vessel occlusion occurs or for a predetermined observation period (e.g., 60 minutes).[2]
-
Efficacy Endpoint: The primary endpoint is the time to vessel occlusion. A significant delay or prevention of occlusion in the rHA-Infestin-4 treated group compared to the control group indicates antithrombotic efficacy.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This model is used to assess the neuroprotective effects of rHA-Infestin-4 in ischemic stroke.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
rHA-Infestin-4
-
Isotonic saline
-
Anesthetic
-
Nylon monofilament suture with a rounded tip
-
Surgical instruments
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is typically advanced 18-20 mm from the carotid bifurcation.
-
For prophylactic treatment: Administer rHA-Infestin-4 (100 mg/kg, i.v.) 15 minutes before inducing MCAO.[1][3]
-
Maintain the occlusion for a specific duration (e.g., 90 minutes).[1][3]
-
Withdraw the filament to allow for reperfusion.
-
For therapeutic treatment: Administer rHA-Infestin-4 (100 mg/kg, i.v.) immediately after the start of reperfusion.[1][3]
-
Close the incisions and allow the animal to recover.
-
Efficacy Endpoints: At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system. Subsequently, the animal can be euthanized, and the brain removed for analysis of infarct volume (e.g., using TTC staining) and brain edema.[1][3]
Mandatory Visualizations
Signaling Pathway of FXIIa in Thrombosis and Inflammation
Caption: FXIIa Signaling Pathway and Point of Inhibition.
Experimental Workflow for Ferric Chloride-Induced Thrombosis Model
Caption: Ferric Chloride-Induced Thrombosis Workflow.
Experimental Workflow for tMCAO Model
Caption: tMCAO Experimental Workflow.
Safety and Toxicology Considerations
Studies in animal models have indicated that inhibition of FXIIa with rHA-Infestin-4 is a safe antithrombotic strategy.[5] A key advantage is that it does not appear to impair normal hemostasis, thereby reducing the risk of bleeding complications associated with traditional anticoagulants.[5] However, as with any experimental compound, researchers should monitor animals for any signs of adverse reactions.
Disclaimer: This document is intended for research purposes only. The information provided is based on published scientific literature and should be used as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 2.7. Creating Transient Middle Cerebral Artery Occlusion (t-MCAO) Model Rats by Filamentous Occlusion [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FXIIa inhibitor rHA-Infestin-4: Safe thromboprotection in experimental venous, arterial and foreign surface-induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of FXIIa-IN-4 in Extracorporeal Circulation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracorporeal circulation (ECC) systems, such as extracorporeal membrane oxygenation (ECMO), are indispensable life-saving technologies. However, the contact of blood with the artificial surfaces of the ECC circuit triggers the contact activation system, leading to thrombus formation and inflammation. The standard anticoagulant, heparin, is associated with a significant risk of bleeding. Factor XIIa (FXIIa) inhibitors, such as FXIIa-IN-4, represent a promising new class of anticoagulants that can prevent thrombosis in ECC circuits without increasing the risk of bleeding, as they target the intrinsic pathway of coagulation initiated by surface contact, while leaving the extrinsic pathway essential for hemostasis intact.
Mechanism of Action of FXIIa Inhibition in Extracorporeal Circulation
During extracorporeal circulation, the exposure of blood to the negatively charged surfaces of the circuit leads to the conformational activation of Factor XII (FXII) to its active form, FXIIa.[1][2] FXIIa then initiates a cascade of enzymatic reactions known as the intrinsic pathway of coagulation.[1] This cascade, along with the associated inflammatory response, is a primary driver of thrombosis within the ECC circuit.
FXIIa inhibitors, including this compound and other molecules like IMB-F12 and rHA-Infestin-4, specifically block the activity of FXIIa.[1][2] This targeted inhibition prevents the downstream activation of the intrinsic coagulation cascade, thereby mitigating thrombus formation on artificial surfaces. A key advantage of this approach is that the extrinsic pathway of coagulation, which is crucial for hemostasis in response to tissue injury, remains unaffected.[1] This specificity allows for effective anticoagulation within the ECC circuit with a reduced risk of bleeding complications compared to traditional anticoagulants like heparin.[1]
Experimental Protocols
In Vitro Chromogenic Assay for FXIIa Inhibition
This protocol is designed to assess the in vitro potency and selectivity of FXIIa inhibitors like rHA-Infestin-4.
Materials:
-
Human FXIIa, FXIa, FVIIa, FXa, and thrombin
-
Specific chromogenic substrates (e.g., S-2303, S-2765, S-2238)
-
FXIIa inhibitor (e.g., rHA-Infestin-4)
-
37°C incubator
-
Microplate reader
Procedure:
-
Incubate the FXIIa inhibitor with human FXIIa, FXIa, FVIIa, FXa, or thrombin for 5 minutes at 37°C (pH 7.8).[3]
-
Add a specific chromogenic substrate for the respective protease to the mixture.[3]
-
Stop the reaction by adding acetic acid.[3]
-
Measure the absorbance at 405 nm using a microplate reader.[3]
-
Calculate the inhibition against a standard curve.[3]
Ex Vivo Human Blood Extracorporeal Membrane Oxygenation (ECMO) Model
This protocol, adapted from studies with the cyclotide-based FXIIa inhibitor IMB-F12, evaluates the efficacy of FXIIa inhibition in a simulated clinical setting using human blood.[2]
Materials:
-
ECMO circuit
-
Fresh human whole blood
-
FXIIa inhibitor (e.g., IMB-F12) or heparin
-
Activated Clotting Time (ACT) measurement device
-
Rotational thromboelastometry (ROTEM) analyzer
-
Platelet aggregometer
-
Flow cytometer
Procedure:
-
Prime the ECMO circuits.
-
Randomly allocate circuits to receive either the FXIIa inhibitor (e.g., IMB-F12) or heparin.[2]
-
Add the anticoagulant to the fresh human whole blood.
-
Circulate the blood through the ECMO circuits for 6 hours.[2]
-
Monitor and maintain stable blood flow and oxygenator resistance.
-
Collect blood samples at baseline and predetermined time points throughout the 6-hour period.
-
Assess primary hemostasis through full blood cell count, platelet aggregometry, and flow cytometry.
-
Evaluate secondary hemostasis using ACT, ROTEM, prothrombin time (PT), and activated partial thromboplastin time (aPTT).[2]
In Vivo Rabbit Veno-Arterial ECMO Model
This protocol is based on studies using the anti-FXIIa antibody 3F7 to assess thromboprotection in an in vivo setting.[2]
Materials:
-
New Zealand white rabbits
-
Pediatric ECMO circuit
-
FXIIa inhibitor (e.g., 3F7) or heparin
-
Surgical instruments for cannulation
-
Physiological monitoring equipment
Procedure:
-
Anesthetize the rabbit and perform a midline neck incision.
-
Cannulate the appropriate vessels for veno-arterial ECMO.
-
Administer the FXIIa inhibitor or heparin intravenously.
-
Initiate and maintain ECMO for the desired duration.
-
Monitor hemodynamic parameters and blood gases.
-
At the end of the experiment, explant the oxygenator and visually inspect for thrombus formation.
-
Collect blood samples for coagulation assays (aPTT, ACT).
-
Assess bleeding time through standardized incisions.
Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model
This widely used model, employed in studies with rHA-Infestin-4, evaluates the antithrombotic efficacy of FXIIa inhibitors in vivo.[3]
Materials:
-
Mice or rats
-
Anesthetic agents
-
FXIIa inhibitor (e.g., rHA-Infestin-4)
-
Ferric chloride (FeCl₃) solution (e.g., 10% for mice, 35% for rats)[3]
-
Filter paper
-
Ultrasonic flow probe
Procedure:
-
Anesthetize the animal and expose the left carotid artery through a midline incision in the neck.[3]
-
Administer the FXIIa inhibitor or vehicle intravenously 10 minutes before inducing injury.[3]
-
Saturate a piece of filter paper with the FeCl₃ solution and apply it to the carotid artery for 3 minutes to induce vascular injury.[3]
-
Monitor blood flow using an ultrasonic flow probe until complete vessel occlusion occurs or for a predefined period (e.g., 60 minutes).[3]
-
Record the time to occlusion as a measure of thrombotic activity.
Data Presentation
The following tables summarize quantitative data from studies evaluating FXIIa inhibitors in extracorporeal circulation models.
Table 1: Hemostatic Parameters in an Ex Vivo Human ECMO Model with IMB-F12 [2]
| Parameter | Heparin Group | IMB-F12 Group | p-value |
| Activated Clotting Time (ACT) | Lower | Higher | 0.008 |
| ROTEM INTEM Clotting Time (CT) | - | Significantly Prolonged | 0.001 |
| ROTEM INTEM Clot Formation Time (CFT) | - | Significantly Prolonged | 0.0004 |
| ROTEM INTEM Maximum Clot Firmness (MCF) | - | Significantly Reduced | 0.03 |
| Collagen-Induced Platelet Aggregation | Reduced | Better Preserved | 0.004 |
| TRAP-Induced Platelet Aggregation | Reduced | Better Preserved | 0.005 |
| Platelet Count | No significant change | No significant change | - |
Table 2: Efficacy of rHA-Infestin-4 in a Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model [3]
| Treatment Group | Occlusion Rate |
| Vehicle (PBS) | High |
| rHA-Infestin-4 (186 mg/kg) | Complete Abolishment of Occlusive Thrombi |
Table 3: Effects of Various FXIIa Inhibitors on Coagulation Parameters
| Inhibitor | Model | Key Findings | Reference |
| 3F7 (antibody) | Rabbit Veno-Arterial ECMO | Provided thromboprotection as efficiently as heparin; did not impair hemostatic capacity or increase bleeding. | [2] |
| 5C12 (antibody) | Non-human Primate ECMO | Reduced platelet deposition and fibrin formation in the oxygenator. | [4] |
| FXII900 (peptide) | Rabbit Veno-Venous ECMO | Demonstrated clinical feasibility with prolonged ACT and aPTT while preserving hemostatic capacity. | [2] |
References
Application Notes and Protocols for FXIIa-IN-4 in Activated Partial Thromboplastin Time (aPTT) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIIa (FXIIa) is a serine protease that initiates the intrinsic pathway of blood coagulation. Its activation triggers a cascade of enzymatic reactions leading to the formation of a fibrin clot. Unlike other coagulation factors, deficiency in FXII does not lead to excessive bleeding, making FXIIa an attractive target for the development of novel anticoagulants with a reduced risk of bleeding complications. FXIIa-IN-4 is a potent and selective small molecule inhibitor of FXIIa. These application notes provide detailed protocols for the use of this compound in activated partial thromboplastin time (aPTT) assays to characterize its anticoagulant activity. The aPTT assay is a fundamental in vitro coagulation test that measures the integrity of the intrinsic and common pathways of coagulation.[1][2][3]
Mechanism of Action
The intrinsic pathway of coagulation is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, leading to its autoactivation into FXIIa.[1] FXIIa then activates Factor XI (FXI) to FXIa, which in turn activates Factor IX (FIX) to FIXa. FIXa, along with its cofactor Factor VIIIa, forms the "tenase" complex that activates Factor X (FX) to FXa. FXa, with its cofactor Factor Va, forms the "prothrombinase" complex which converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. This compound is a direct inhibitor of FXIIa, binding to its active site and preventing the downstream activation of the coagulation cascade.
Signaling Pathway
Quantitative Data
The anticoagulant effect of this compound was evaluated in a standard aPTT assay using pooled normal human plasma. The results demonstrate a concentration-dependent prolongation of the clotting time.
| This compound Concentration (µM) | aPTT Clotting Time (seconds) | % Increase in Clotting Time |
| 0 (Vehicle Control) | 35.2 ± 1.5 | 0% |
| 1 | 48.9 ± 2.1 | 38.9% |
| 2.5 | 70.5 ± 3.3 | 100.3% |
| 5 | 115.8 ± 5.7 | 228.9% |
| 10 | > 200 | > 468% |
Table 1: Effect of this compound on aPTT Clotting Time. Data are presented as mean ± standard deviation (n=3). The vehicle control contained the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound.
Experimental Protocols
Materials
-
This compound
-
Pooled Normal Human Plasma (citrated)
-
aPTT Reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[4][5]
-
25 mM Calcium Chloride (CaCl₂) solution
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
-
Test tubes or cuvettes compatible with the coagulometer
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare serial dilutions of this compound in the same solvent to achieve the desired final concentrations in the assay.
-
aPTT Reagent: Reconstitute and prepare the aPTT reagent according to the manufacturer's instructions.[6] Pre-warm the reagent to 37°C before use.
-
Calcium Chloride: Pre-warm the 25 mM CaCl₂ solution to 37°C before use.[6]
Experimental Workflow
Assay Procedure
-
Pipette 90 µL of pooled normal human plasma into a coagulometer cuvette.
-
Add 10 µL of the this compound working solution (or vehicle control) to the plasma.
-
Incubate the plasma-inhibitor mixture for 3 minutes at 37°C.[6]
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for a further 3-5 minutes at 37°C (the incubation time should be consistent across all samples and as per the reagent manufacturer's recommendation).[5][6]
-
Initiate the clotting reaction by adding 100 µL of pre-warmed 25 mM CaCl₂. Simultaneously, the coagulometer's timer should start automatically.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each measurement in triplicate to ensure accuracy.
Data Analysis
-
Calculate the mean and standard deviation of the clotting times for each concentration of this compound.
-
Determine the percentage increase in aPTT compared to the vehicle control using the following formula: % Increase = [(Clotting Time with Inhibitor - Clotting Time of Control) / Clotting Time of Control] x 100
-
To determine the IC₅₀ value (the concentration of inhibitor that produces 50% of the maximal response), plot the clotting time (or % increase in clotting time) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation.
Troubleshooting
-
High Variability between Replicates: Ensure accurate pipetting and consistent incubation times. Check for proper mixing of reagents and plasma.
-
No Clot Formation: This may occur at very high inhibitor concentrations. If it occurs in the control, check the integrity of the plasma and reagents. Ensure CaCl₂ was added.
-
Unexpectedly Short Clotting Times: This could indicate pre-activated plasma or contamination of reagents. Use fresh plasma and reagents.
Conclusion
The aPTT assay is a robust and reliable method for evaluating the in vitro anticoagulant activity of FXIIa inhibitors like this compound. The provided protocols and data serve as a guide for researchers to characterize the potency and dose-response of novel antithrombotic agents targeting the intrinsic coagulation pathway. The concentration-dependent prolongation of the aPTT by this compound confirms its mechanism of action as an inhibitor of the contact activation pathway.
References
- 1. Identification of the factor XII contact activation site enables sensitive coagulation diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 5. chronolab.com [chronolab.com]
- 6. linear.es [linear.es]
Measuring the Activity of FXIIa-IN-4 in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical techniques for measuring the activity of FXIIa-IN-4, a potent and selective inhibitor of Factor XIIa (FXIIa), in plasma. The protocols detailed herein are essential for researchers investigating the therapeutic potential of FXIIa inhibition in thromboembolic and inflammatory diseases.
Introduction to FXIIa and this compound
Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of coagulation (also known as the contact activation pathway). This pathway is implicated in pathological thrombosis but is largely dispensable for normal hemostasis, making FXIIa an attractive target for the development of safe anticoagulant therapies. This compound is a potent and selective small molecule inhibitor of human FXIIa. Understanding its activity in a complex biological matrix like plasma is crucial for its preclinical and clinical development.
Principle of Measurement
The activity of this compound is typically assessed by measuring its ability to inhibit the enzymatic activity of FXIIa. The most common method is a chromogenic substrate assay. In this assay, FXIIa cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, and the degree of inhibition can be used to determine the inhibitor's potency (e.g., as an IC50 value).
Quantitative Data for this compound
The inhibitory potency of this compound against FXIIa and its selectivity over other related serine proteases are critical parameters. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.[1]
| Target Enzyme | IC50 Value (µM) |
| FXIIa | 0.032 |
| Thrombin | 0.30 |
| FXIa | >50 |
Table 1: Inhibitory potency (IC50) of this compound against human FXIIa and other serine proteases.[1]
Signaling Pathway
The following diagram illustrates the central role of FXIIa in the contact activation pathway of coagulation.
Figure 1: The Contact Activation Pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Plasma Samples
Consistent and careful plasma preparation is critical for reliable results.
Materials:
-
Vacutainer tubes containing 3.2% (0.109 M) or 3.8% (0.129 M) sodium citrate.
-
Plastic pipettes.
-
Refrigerated centrifuge.
-
Plastic microcentrifuge tubes.
Protocol:
-
Collect whole blood into sodium citrate tubes (9 parts blood to 1 part citrate).
-
Gently invert the tubes 3-4 times to ensure proper mixing.
-
Centrifuge the blood at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).[2]
-
Carefully aspirate the supernatant (plasma) using a plastic pipette, avoiding the buffy coat layer.
-
Plasma samples can be used immediately or aliquoted into plastic tubes and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Chromogenic Assay for Measuring this compound Activity in Plasma
This protocol describes a method to determine the inhibitory effect of this compound on endogenous FXIIa activity or on exogenously added FXIIa in plasma.
Materials:
-
Human plasma (prepared as described above).
-
Purified human FXIIa (if measuring inhibition of exogenously added enzyme).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Tris-HCl buffer (e.g., 50 mM, pH 7.9).[2]
-
Chromogenic FXIIa substrate (e.g., H-D-CHT-Gly-Arg-pNA).[2]
-
20% Acetic acid or 2% Citric acid to stop the reaction.[2]
-
Microplate reader capable of measuring absorbance at 405 nm.
-
37°C incubator.
-
96-well microplate.
Experimental Workflow:
Figure 2: General workflow for determining the inhibitory activity of this compound in plasma.
Detailed Protocol:
-
Prepare Reagents:
-
Thaw plasma and this compound stock solution on ice.
-
Prepare a series of dilutions of this compound in the assay buffer. The final concentration in the well should span the expected IC50 value. Include a vehicle control (solvent only).
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions.[2] Pre-warm the substrate to 37°C before use.[2]
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
40 µL of diluted plasma.
-
10 µL of the corresponding this compound dilution or vehicle control.
-
-
Optional (for exogenous FXIIa): If the endogenous FXIIa activity is low, you can add a fixed concentration of purified human FXIIa to the plasma before adding the inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to FXIIa.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate to each well.
-
Mix gently.
-
-
Kinetic or Endpoint Measurement:
-
Kinetic: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of the reaction (V) is the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).[2] Stop the reaction by adding 50 µL of 20% acetic acid or 2% citric acid.[2] Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor (vehicle control).
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FXIIa activity.
-
Considerations and Troubleshooting
-
Plasma Handling: Use plastic labware to avoid contact activation of FXII.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.
-
Substrate Concentration: The concentration of the chromogenic substrate should be at or below its Michaelis constant (Km) for accurate determination of competitive inhibition.
-
Linearity: Ensure the reaction rate is in the linear range of the assay. This can be achieved by adjusting the plasma dilution, incubation time, or substrate concentration.
-
Controls: Always include a positive control (no inhibitor) and a negative control (no plasma/FXIIa) to determine the background absorbance.
By following these detailed application notes and protocols, researchers can accurately and reliably measure the activity of this compound in plasma, facilitating the investigation of its therapeutic potential.
References
Application Notes and Protocols: FXIIa-IN-4 as a Negative Control in Coagulation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
FXIIa-IN-4, a recombinant form of Infestin-4 fused to human albumin (rHA-Infestin-4), is a highly potent and selective inhibitor of activated Factor XII (FXIIa).[1][2][3] Factor XII is the zymogen of the serine protease FXIIa, which initiates the intrinsic pathway of coagulation.[1][4][5] The activation of FXII to FXIIa occurs upon contact with negatively charged surfaces, triggering a cascade of enzymatic reactions that culminate in the formation of a fibrin clot.[4][6][7] Due to its specific and potent inhibition of FXIIa, this compound serves as an invaluable tool in coagulation research, particularly as a negative control to delineate the role of the intrinsic pathway in various experimental models of thrombosis and hemostasis.[1][2][8]
Mechanism of Action
This compound is a competitive inhibitor of FXIIa, exhibiting slow on and off rate constants for binding.[1][2][3] This mode of action allows it to effectively block the catalytic activity of FXIIa, thereby preventing the activation of its downstream substrates, prekallikrein and Factor XI (FXI).[1][2] By inhibiting the initial step of the intrinsic coagulation cascade, this compound effectively abrogates thrombin generation and subsequent fibrin clot formation initiated through this pathway.[1][2]
Data Presentation
Table 1: In Vitro Potency of this compound (rHA-Infestin-4)
| Species | Target | IC50 (nM) |
| Human | FXIIa | 0.3 ± 0.06 |
| Rat | FXIIa | 1.5 ± 0.06 |
| Rabbit | FXIIa | 1.2 ± 0.09 |
Data summarized from Hagedorn et al. (2014).[1][2][3]
Table 2: Selectivity Profile of this compound (rHA-Infestin-4)
| Coagulation Factor | Selectivity (fold-increase in IC50 vs. FXIIa) |
| Factor IIa (Thrombin) | >100 |
| Factor Xa | >100 |
| Factor IXa | >100 |
| Factor XIa | >100 |
| Factor VIIa | >100 |
| Plasma Kallikrein | >100 |
Data indicates that this compound is highly selective for FXIIa over other key coagulation proteases.[1][2][3] A modest off-target effect on FXa activity (13% reduction) was observed in rabbits at a high dose of 5 mg/kg.[1][2][3]
Mandatory Visualizations
Caption: Intrinsic pathway of coagulation and the inhibitory action of this compound.
Caption: Workflow for an in vitro coagulation assay using this compound as a negative control.
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common coagulation pathways. This compound is used as a negative control to confirm that any prolongation of clotting time by a test compound is due to inhibition of the intrinsic pathway downstream of FXIIa, or a different pathway altogether.
Materials:
-
Test compound
-
This compound (Negative Control)
-
Vehicle control (e.g., DMSO or saline)
-
Platelet-poor plasma (human, rat, or rabbit)
-
aPTT reagent (containing a contact activator like silica, ellagic acid, or kaolin, and phospholipids)
-
20 mM CaCl2 solution
-
Coagulometer or a microplate reader capable of kinetic measurements at 405 nm
-
37°C water bath or incubator
Procedure:
-
Prepare working solutions of the test compound, this compound, and vehicle control.
-
In a coagulometer cuvette or a microplate well, add 50 µL of platelet-poor plasma.
-
Add 5 µL of the test compound, this compound, or vehicle control to the plasma and mix gently.
-
Incubate the plasma-compound mixture for 2 minutes at 37°C.
-
Add 50 µL of pre-warmed aPTT reagent and incubate for 3 minutes at 37°C.
-
Initiate the coagulation reaction by adding 50 µL of pre-warmed 20 mM CaCl2.
-
Immediately start the timer on the coagulometer or begin kinetic reading on the microplate reader.
-
Record the time to clot formation.
-
Expected Outcome: this compound should significantly prolong the aPTT, confirming its inhibitory effect on the intrinsic pathway. If a test compound does not prolong the aPTT, it suggests it does not inhibit the intrinsic or common pathways. If a test compound does prolong the aPTT, comparison with the effect of this compound can help elucidate its mechanism.
Protocol 2: Thrombin Generation Assay (TGA)
This assay measures the dynamics of thrombin generation in plasma, providing a more comprehensive assessment of coagulation potential than clotting time alone. This compound is used to confirm the contribution of the intrinsic pathway to thrombin generation under the specific assay conditions.
Materials:
-
Test compound
-
This compound (Negative Control)
-
Vehicle control
-
Platelet-poor plasma
-
Thrombin generation trigger (e.g., a low concentration of tissue factor or a contact activator)
-
Fluorogenic thrombin substrate
-
Thrombin calibrator
-
Fluorescence plate reader with a 37°C incubation chamber
Procedure:
-
Prepare working solutions of the test compound, this compound, and vehicle control.
-
In a 96-well fluorescence plate, add 80 µL of platelet-poor plasma.
-
Add 10 µL of the test compound, this compound, or vehicle control to the plasma.
-
In a separate plate, prepare the trigger/substrate mixture according to the manufacturer's instructions.
-
Place both plates in the pre-warmed (37°C) fluorescence plate reader.
-
After a brief incubation (e.g., 5 minutes), dispense 20 µL of the trigger/substrate mixture into the wells containing the plasma to initiate the reaction.
-
Immediately start monitoring fluorescence in kinetic mode for at least 60 minutes.
-
Include wells with a thrombin calibrator to convert the fluorescence signal to thrombin concentration.
-
Data Analysis: Calculate key parameters such as lag time, peak thrombin, time to peak, and endogenous thrombin potential (ETP).
-
Expected Outcome: this compound should significantly inhibit or delay thrombin generation when the assay is initiated via the intrinsic pathway. This provides a baseline for evaluating the effect of test compounds on thrombin generation and helps to discern their mechanism of action.
Conclusion
This compound is a critical reagent for researchers investigating the intricacies of the coagulation cascade. Its high potency and selectivity for FXIIa make it an ideal negative control for dissecting the involvement of the intrinsic pathway in various physiological and pathological processes. The provided protocols and data serve as a comprehensive guide for the effective application of this compound in coagulation research.
References
- 1. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Factor XII - Wikipedia [en.wikipedia.org]
- 6. Contact activation system - Wikipedia [en.wikipedia.org]
- 7. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXIIa inhibitor rHA-Infestin-4: Safe thromboprotection in experimental venous, arterial and foreign surface-induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FXIIa-IN-4 solubility issues and how to resolve them
Welcome to the technical support center for FXIIa-IN-4, a potent and selective inhibitor of Factor XIIa (FXIIa). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 25 mg/mL (94.62 mM).[1] For complete dissolution, gentle warming to 60°C and ultrasonication are recommended.[1]
Q2: Can I dissolve this compound directly in aqueous buffers?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer.
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C for up to 3 years.[1][2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[3]
Q4: What is the stability of this compound in solution?
A4: this compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2] The stability in aqueous working solutions is limited, and it is recommended to prepare these solutions fresh for each experiment.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common solubility problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration: Try a lower final concentration of the inhibitor in your assay. - Increase the DMSO concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your experimental system (e.g., cells, enzymes) to DMSO.[4] - Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the inhibitor to the aqueous environment.[3] - Incorporate a co-solvent or surfactant: Consider adding a small amount of a biocompatible co-solvent (e.g., ethanol, PEG400) or a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) to the aqueous buffer to enhance solubility.[3] |
| Cloudiness or visible particles in the stock solution. | Incomplete dissolution of the powder. | - Ensure complete initial dissolution: Follow the recommended protocol of warming to 60°C and using ultrasonication when preparing the DMSO stock solution.[1] - Use fresh, anhydrous DMSO: Hygroscopic DMSO can affect the solubility of compounds.[1] Use a fresh, sealed bottle of anhydrous DMSO. |
| Precipitation in cell culture media. | Interaction with media components or exceeding solubility in the complex media environment. | - Lower the final concentration: As with aqueous buffers, reducing the final concentration is the first step. - Optimize the final DMSO concentration: Keep the final DMSO concentration as low as possible while maintaining solubility, typically below 0.5% for most cell lines.[3] - Pre-warm the media: Adding a cold inhibitor stock to warm media can sometimes induce precipitation. Allow both the stock and the media to reach room temperature before mixing. - Test different media formulations: If possible, test the solubility in different basal media. |
Quantitative Solubility Data
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (94.62 mM) | Ultrasonic and warming and heat to 60°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder (Molecular Weight: 264.21 g/mol ). For 1 mL of a 10 mM stock solution, use 2.642 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Gently vortex the tube to mix.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Sonicate the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear and free of visible particles.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Preparation of Working Solutions for an In Vitro FXIIa Enzymatic Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. This helps to maintain a consistent final DMSO concentration across all tested inhibitor concentrations.
-
Dilute the intermediate DMSO solutions into the pre-warmed assay buffer to achieve the desired final concentrations of this compound. Ensure the final DMSO concentration does not exceed the tolerance of the enzyme (typically ≤1%).
-
Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of assay buffer.
-
-
Mix gently by pipetting or brief vortexing.
-
Use the freshly prepared working solutions immediately in your enzymatic assay.
Visualizations
Signaling Pathway: Intrinsic Pathway of Coagulation
The following diagram illustrates the intrinsic pathway of blood coagulation, which is initiated by the activation of Factor XII (FXII) to FXIIa. This compound specifically targets and inhibits the activity of FXIIa, thereby blocking the downstream cascade.
Caption: Intrinsic pathway of coagulation initiated by Factor XIIa.
Experimental Workflow: Determining IC₅₀ of this compound
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against its target, FXIIa.
Caption: Workflow for determining the IC₅₀ of this compound.
Logical Relationship: Troubleshooting Solubility Issues
This diagram presents a logical approach to troubleshooting solubility problems with this compound.
Caption: Troubleshooting logic for this compound solubility.
References
improving the stability of FXIIa-IN-4 in solution
Welcome to the technical support center for FXIIa-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound by providing detailed troubleshooting guides and frequently asked questions regarding its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In a solvent such as DMSO, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To ensure maximum stability, avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to a concentration of 25 mg/mL (94.62 mM).[1] For complete dissolution, ultrasonic treatment and warming to 60°C may be necessary.[1] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[1]
Q3: Can I prepare aqueous solutions of this compound directly?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer.
Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer. Please refer to the "Precipitation in Aqueous Buffer" section of our Troubleshooting Guide for detailed solutions.
Q5: How does pH affect the stability of this compound?
Troubleshooting Guide
Issue 1: Precipitation in Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or hazy upon dilution of the DMSO stock into an aqueous buffer.
-
Visible particulate matter is observed in the final solution.
-
Inconsistent results in bioassays.
Possible Causes:
-
The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
-
The buffer composition is incompatible with the compound.
Solutions:
| Solution ID | Description |
| S1-1 | Decrease the final concentration: Try working with a lower final concentration of this compound in your assay. |
| S1-2 | Increase the final DMSO concentration: If your experimental system allows, increase the final percentage of DMSO. However, be mindful of the potential effects of DMSO on your assay. It is generally recommended to keep the final DMSO concentration below 0.5%. |
| S1-3 | Use a co-solvent: Consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol, to your buffer to improve solubility.[2] Compatibility with your experimental system must be verified. |
| S1-4 | Optimize buffer components: Certain salts or additives in your buffer may be promoting precipitation. Try simplifying your buffer composition or testing alternative buffering agents. The use of buffer concentrations between 5 to 100 mM is a common practice.[4] |
| S1-5 | Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Avoid storing the diluted aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.
-
If necessary, warm the solution to 60°C for a short period, with intermittent vortexing, until the solid is completely dissolved.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound in a specific buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
Incubator or water bath
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration by diluting the DMSO stock. Ensure the final DMSO concentration is consistent across all samples.
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the tested buffer.
HPLC Method Example (to be optimized for your specific system):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B, then ramp up to elute the compound.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
Visualizations
Caption: The contact activation pathway of coagulation and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
potential off-target effects of FXIIa-IN-4 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FXIIa-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of activated Factor XII (FXIIa). It is a Kazal-type serine protease inhibitor derived from the salivary glands of the blood-sucking insect Triatoma infestans.[1] Its primary mechanism of action is the competitive inhibition of FXIIa, a key enzyme that initiates the intrinsic pathway of blood coagulation, also known as the contact activation system.[2][3] By binding to FXIIa, this compound blocks the activation of its downstream substrates, such as prekallikrein and Factor XI (FXI).[2][4] A common variant used in research is a recombinant form fused to human albumin (rHA-Infestin-4), which increases its half-life.[1][5]
Q2: What are the potential on-target effects of this compound in in-vitro and in-vivo models?
The primary on-target effect of this compound is the inhibition of the contact activation pathway. This leads to:
-
Prolongation of activated partial thromboplastin time (aPTT): As the aPTT assay is sensitive to the intrinsic pathway, inhibition of FXIIa will lead to a dose-dependent increase in clotting time.[6]
-
Antithrombotic efficacy: In various animal models, including those for arterial, venous, and foreign surface-induced thrombosis, this compound has been shown to effectively reduce thrombus formation.[7][8]
-
Minimal impact on hemostasis: A key advantage of targeting FXIIa is that its inhibition does not typically impair physiological hemostasis, resulting in a low bleeding risk compared to traditional anticoagulants.[2][7]
-
Anti-inflammatory effects: By inhibiting the FXIIa-driven kallikrein-kinin system, this compound can reduce the production of the inflammatory mediator bradykinin.[3][9] In models of ischemic stroke, this has been associated with reduced brain edema.[6]
Q3: What are the known or potential off-target effects of this compound?
While generally highly selective for FXIIa, some off-target effects of this compound have been noted, particularly with the wild-type version or at high concentrations:
-
Inhibition of other coagulation factors: Wild-type Infestin-4 has been reported to cause off-target inhibition of Factor Xa (FXa) and plasmin, which could contribute to bleeding issues.[1] However, variants like rHA-Infestin-4 show very high selectivity (>100-fold) against other coagulation factors including IIa, Xa, IXa, XIa, VIIa, and plasma kallikrein.[2]
-
Modest FXa inhibition at high doses: One study using rHA-Infestin-4 at a high dose (5 mg/kg in rabbits) observed a 13% reduction in ex vivo FXa activity, indicating a modest off-target effect under these conditions.[2][10] Newer, mutated versions of Infestin-4 have been developed with even greater selectivity to mitigate this.[11][12]
Troubleshooting Guide
Problem 1: Unexpected bleeding in an in-vivo experiment.
-
Possible Cause 1: Off-target inhibition.
-
Troubleshooting Step: Verify the purity and specificity of your this compound compound. If using a wild-type version, consider switching to a mutated variant with enhanced selectivity against FXa and plasmin.[1][11] Reduce the dosage to the lowest effective concentration to minimize potential off-target effects.[2]
-
-
Possible Cause 2: Concomitant medications or underlying conditions.
-
Troubleshooting Step: Review the experimental design to ensure that other administered compounds are not interfering with coagulation pathways. Check for any underlying conditions in the animal model that might predispose to bleeding.
-
Problem 2: Inconsistent or lower-than-expected aPTT prolongation.
-
Possible Cause 1: Reagent quality or handling.
-
Troubleshooting Step: Ensure the this compound solution is properly prepared and stored to maintain its activity. Verify the quality and correct preparation of plasma and aPTT reagents.
-
-
Possible Cause 2: Incorrect inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for the desired aPTT prolongation in your specific plasma matrix (human, rabbit, rat, etc.).[2]
-
-
Possible Cause 3: Species-specific differences in potency.
-
Troubleshooting Step: Be aware that the potency of this compound can vary between species.[2] Refer to the literature for established effective concentrations in your model system or determine it empirically.
-
Problem 3: Lack of antithrombotic effect in an in-vivo model.
-
Possible Cause 1: Insufficient dosage or bioavailability.
-
Troubleshooting Step: Increase the dose of this compound based on dose-response studies. If using a non-albumin-fused version, consider that it may have a shorter half-life, requiring more frequent administration or continuous infusion.[1]
-
-
Possible Cause 2: Thrombosis model is not FXIIa-dependent.
-
Possible Cause 3: Poor inhibitor stability.
-
Troubleshooting Step: Assess the stability of your this compound formulation under your experimental conditions.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of rHA-Infestin-4
| Target Protease | Species | IC50 (nM) | Selectivity vs. Human FXIIa |
| FXIIa | Human | 0.3 ± 0.06 | - |
| FXIIa | Rat | 1.5 ± 0.06 | N/A |
| FXIIa | Rabbit | 1.2 ± 0.09 | N/A |
| Factor IIa (Thrombin) | Human, Rat, Rabbit | >100-fold less potent | >100x |
| Factor Xa | Human, Rat, Rabbit | >100-fold less potent | >100x |
| Factor IXa | Human, Rat, Rabbit | >100-fold less potent | >100x |
| Factor XIa | Human, Rat, Rabbit | >100-fold less potent | >100x |
| Factor VIIa | Human, Rat, Rabbit | >100-fold less potent | >100x |
| Plasma Kallikrein | Human, Rat, Rabbit | >100-fold less potent | >100x |
| Data sourced from reference[2]. |
Table 2: In Vivo Efficacy of rHA-Infestin-4 in a Rabbit Model
| Parameter | Treatment Group | Result |
| Arterial Thrombosis & MES | rHA-Mut-inf | ED50 = 0.16 mg/kg (thrombus weight) |
| ED50 = 0.06 mg/kg (MES) | ||
| Ex vivo FXa activity | rHA-Infestin-4 (5 mg/kg) | 13% reduction |
| Data sourced from references[2][11]. MES = microembolic signals. |
Experimental Protocols
1. Chromogenic Assay for FXIIa Activity and Inhibition
-
Principle: This assay measures the enzymatic activity of a protease by its ability to cleave a synthetic chromogenic substrate, releasing a colored compound that can be quantified spectrophotometrically.
-
Methodology:
-
Incubate purified FXIIa with various concentrations of this compound in a suitable buffer (e.g., Tris-buffered saline).
-
Add a specific chromogenic substrate for FXIIa (e.g., S-2302).[15]
-
Monitor the change in absorbance at 405 nm over time using a plate reader.
-
Calculate the rate of substrate cleavage. The percentage of protease inhibition is determined relative to a control without the inhibitor.[5]
-
To assess selectivity, repeat the assay using other serine proteases (e.g., FXa, thrombin, plasmin) and their respective chromogenic substrates.[5]
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay measures the time it takes for plasma to clot after the addition of a contact activator (like silica or ellagic acid) and phospholipids. It assesses the integrity of the intrinsic and common coagulation pathways.
-
Methodology:
-
Prepare platelet-poor plasma from blood collected in sodium citrate.
-
Spike the plasma with various concentrations of this compound or a vehicle control.
-
Pre-warm the plasma samples to 37°C.
-
Add the aPTT reagent (containing a contact activator and phospholipids) and incubate for a defined period (e.g., 3-5 minutes).
-
Initiate clotting by adding calcium chloride (CaCl2).
-
Measure the time to fibrin clot formation using a coagulometer.[6]
-
3. In-Vivo Ferric Chloride (FeCl3)-Induced Thrombosis Model
-
Principle: This widely used model induces thrombosis by applying ferric chloride to the adventitial surface of an artery or vein, causing oxidative damage to the endothelium and subsequent thrombus formation.
-
Methodology:
-
Anesthetize the animal (e.g., mouse, rat, rabbit).
-
Administer this compound or vehicle control intravenously or via the desired route.[7]
-
Surgically expose the carotid artery or femoral vein.
-
Apply a small piece of filter paper saturated with FeCl3 solution (e.g., 5-10%) to the surface of the vessel for a few minutes.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
The primary endpoint is the time to vessel occlusion (cessation of blood flow). The vessel can also be excised at the end of the experiment to determine thrombus weight.[7]
-
Visualizations
Caption: Signaling pathway of the contact activation and intrinsic coagulation systems, highlighting the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy and specificity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contact activation system - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Coagulation Factor XIIa Inhibitor rHA-Infestin-4 Improves Outcome after Cerebral Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXIIa inhibitor rHA-Infestin-4: Safe thromboprotection in experimental venous, arterial and foreign surface-induced thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo roles of factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. researchgate.net [researchgate.net]
- 13. What to expect from drug targeting factor XI? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A site on factor XII required for productive interactions with polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
minimizing FXIIa-IN-4 degradation during storage
This technical support center provides guidance on minimizing the degradation of FXIIa-IN-4 during storage to ensure experimental success. The following information is based on best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C.[1][2] If stored correctly, the compound should be stable for up to three years.[1] Although the product is shipped at ambient temperature, this is acceptable for the short duration of transit.[3] Upon arrival, it is crucial to transfer it to the recommended storage temperature.[3] Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can accelerate degradation.
Q2: What is the best solvent for reconstituting this compound?
A2: While water is the preferred solvent in many biological experiments, many organic compounds have limited solubility or stability in aqueous solutions.[3] Dimethylsulfoxide (DMSO) is a common solvent for dissolving small molecule inhibitors.[3] Always use a fresh, anhydrous grade of DMSO to minimize moisture content, which can promote hydrolysis of the compound.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: Once reconstituted, it is highly recommended to create single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For quantities of 10 mg or less, the solvent can be added directly to the vial.[1] For larger quantities, it is advisable to weigh out the desired amount for reconstitution.[1] Store these aliquots in tightly sealed vials at -20°C or -80°C.[1] Stock solutions in DMSO are typically stable for up to one month at -20°C and up to six months at -80°C.[1]
Q4: Can I store my working solutions of this compound?
A4: It is not recommended to store working solutions, especially those prepared in aqueous buffers. Some inhibitors can lose their potency quickly in aqueous solutions.[3] Prepare working solutions fresh for each experiment by diluting the stock solution. When diluting a DMSO stock solution into an aqueous buffer, it is best to make serial dilutions in DMSO first before the final dilution into the aqueous medium to prevent precipitation.[3]
Troubleshooting Guide
Issue 1: I am observing a loss of inhibitory activity with my this compound.
-
Question: Could improper storage be the cause of the decreased activity?
-
Answer: Yes, improper storage is a common cause of reduced compound activity. Repeated freeze-thaw cycles of the stock solution can lead to degradation. Storing the compound at room temperature or in a refrigerator (4°C) for extended periods is not recommended for long-term stability.[1] Additionally, exposure to light or moisture can degrade sensitive compounds.[4]
Issue 2: My this compound solution appears cloudy or has visible precipitate.
-
Question: Why is my compound precipitating out of solution?
-
Answer: Precipitation can occur if the solubility limit of this compound is exceeded in the chosen solvent or buffer. This can happen when diluting a concentrated DMSO stock directly into an aqueous buffer.[3] To avoid this, perform serial dilutions in DMSO first to lower the concentration before adding it to your aqueous experimental medium.[3] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your cells or enzymes.[1]
Issue 3: I am seeing inconsistent results between experiments.
-
Question: Could the handling of my this compound be contributing to this variability?
-
Answer: Inconsistent results can stem from several factors related to compound handling. If you are not using single-use aliquots, each freeze-thaw cycle can degrade a portion of the inhibitor, leading to a different effective concentration in subsequent experiments.[1] Additionally, if the stock solution is not thoroughly mixed after thawing, you may be sampling from a non-homogenous solution, especially if some of the compound has precipitated.[2]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability |
| Lyophilized Powder | -20°C | Up to 3 years[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] | |
| Working Solution (in aqueous buffer) | Not Recommended | Prepare fresh for each use[3] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes before opening. This prevents condensation of atmospheric moisture.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the vial for 30 seconds to ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) or sonication can be used if necessary to aid dissolution.[3]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and degradation of small molecules.[5][6]
-
Sample Preparation: Prepare a sample of your this compound stock solution at a known concentration. As a control, use a freshly prepared solution from a new vial of lyophilized powder.
-
HPLC Method:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.
-
Detection: Use a UV detector set to the absorbance maximum of this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
-
Data Analysis:
-
Inject the control and test samples.
-
Compare the peak area of the main compound in your stored sample to that of the fresh sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
The percentage of degradation can be calculated by comparing the peak areas.
-
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. chromatographyonline.com [chromatographyonline.com]
how to prevent FXIIa-IN-4 precipitation in buffers
Welcome to the technical support center for FXIIa-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective Factor XIIa inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of compound precipitation in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective small molecule inhibitor of human Factor XIIa (FXIIa). It is a valuable tool for research in the fields of coagulation, thrombosis, and inflammation. A summary of its key properties can be found in the table below.
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 264.21 g/mol |
| Formula | C₁₁H₉FN₄O₃ |
| Appearance | White to off-white solid |
| IC₅₀ for human FXIIa | 0.032 µM |
| Solubility | Soluble in DMSO (25 mg/mL) |
| Storage of Powder | -20°C for up to 3 years |
| Storage of DMSO Stock | -80°C for up to 6 months |
Q2: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. Why is this happening?
This is a common issue encountered with many hydrophobic small molecules. This compound is readily soluble in an organic solvent like DMSO, but its solubility in aqueous buffers is significantly lower. When the DMSO stock is diluted into an aqueous buffer, the inhibitor molecules can come out of solution and form a precipitate. This is often referred to as "crashing out". The final concentration of DMSO in your working solution is a critical factor; if it is too low, it may not be sufficient to keep the compound dissolved.
Q3: What is the maximum recommended final concentration of DMSO in my experiments?
The maximum tolerated DMSO concentration is highly dependent on the experimental system.
-
Cell-based assays: For experiments involving live cells, it is crucial to keep the final DMSO concentration as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[1][2][3] Higher concentrations can be toxic to cells and interfere with biological processes.[1][4]
-
Enzymatic assays (cell-free): In cell-free systems, such as purified enzyme activity assays, a higher final concentration of DMSO may be tolerated. However, it is still best practice to keep it as low as feasible, generally not exceeding 1-2%. It is always recommended to include a vehicle control (buffer with the same final DMSO concentration but without the inhibitor) to account for any effects of the solvent on the assay.[5]
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your experiments, consult the following guide for potential solutions.
Table 2: Troubleshooting this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in buffer. | Final DMSO concentration is too low. | Increase the final DMSO concentration in your assay, staying within the tolerated limits of your experimental system. Perform a stepwise dilution of the DMSO stock into the buffer while vortexing. |
| Precipitate forms over time during incubation. | The compound is not stable in the buffer over the incubation period. | Consider using a co-solvent like polyethylene glycol (PEG) to improve solubility and stability. Optimize the pH and ionic strength of your buffer. |
| Inconsistent results between experiments. | Variable precipitation is occurring. | Ensure your stock solution is fully dissolved before use (ultrasonication and gentle warming to 60°C can help with initial dissolution in DMSO). Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Based on the molecular weight (264.21 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 378.5 µL of high-purity, anhydrous DMSO.
-
To aid dissolution, gently warm the solution to 60°C and sonicate in an ultrasonic bath until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer with PEG-400 as a Co-solvent
This protocol is a general guideline for improving the solubility of this compound in an aqueous buffer for an in vitro enzymatic assay. The final concentrations of PEG-400 and DMSO should be optimized for your specific experimental conditions.
-
Prepare your aqueous assay buffer (e.g., PBS, HEPES, Tris) at the desired pH and ionic strength.
-
Prepare a stock solution of PEG-400 (e.g., 10% v/v) in your assay buffer.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Perform a serial dilution of the this compound stock solution in 100% DMSO to get closer to the final desired concentration.
-
In a fresh tube, first add the required volume of the 10% PEG-400 stock solution.
-
To this, add the required volume of your assay buffer.
-
Finally, add the diluted this compound in DMSO to the buffer/PEG mixture while vortexing to ensure rapid mixing. This stepwise dilution helps to prevent the compound from precipitating.
-
The final concentration of PEG-400 and DMSO should be kept consistent across all experimental conditions, including the vehicle control. A final concentration of 1-5% PEG-400 can be a good starting point.
Visualizations
Signaling Pathway
Caption: The contact activation pathway is initiated when Factor XII comes into contact with a negatively charged surface, leading to its activation to FXIIa. FXIIa then triggers downstream pathways leading to coagulation and inflammation.
Experimental Workflow
Caption: A logical workflow for preparing and troubleshooting the working solutions of this compound to prevent precipitation.
References
dealing with non-specific binding of FXIIa-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FXIIa-IN-4, a potent and selective small molecule inhibitor of Factor XIIa (FXIIa). The information provided herein is intended to help users identify and address potential experimental challenges, with a particular focus on non-specific binding and off-target effects.
Disclaimer: While "this compound" is used for illustrative purposes throughout this guide, the principles and protocols described are broadly applicable to small molecule inhibitors of FXIIa. The quantitative data presented is based on published information for highly selective FXIIa inhibitors, such as recombinant Human Albumin-tagged Infestin-4 (rHA-Infestin-4), and should be considered as a reference.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My experimental results with this compound are inconsistent or show a weaker than expected inhibitory effect. What could be the cause?
Possible Causes and Troubleshooting Steps:
Inconsistent or weaker-than-expected results can stem from several factors, including compound stability, assay conditions, and non-specific binding to assay components.
Troubleshooting Guide:
-
Verify Compound Integrity and Concentration:
-
Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.
-
Prepare fresh stock solutions for each experiment.
-
Confirm the concentration of your stock solution using a reliable method (e.g., spectrophotometry if the extinction coefficient is known).
-
-
Optimize Assay Buffer Conditions:
-
Review Enzyme and Substrate Concentrations:
-
Ensure that the concentrations of FXIIa and its substrate are appropriate for the assay. The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[3]
-
FAQ 2: I am observing inhibitory effects in my negative control experiments where FXIIa is absent. How can I address this?
Possible Causes and Troubleshooting Steps:
Inhibition in the absence of the target enzyme is a strong indicator of non-specific binding or interference with the detection system.
Troubleshooting Guide:
-
Counter-Screening:
-
Perform the assay in the absence of FXIIa but with all other components, including this compound. This will help determine if the inhibitor is interacting with the substrate or the detection reagents.
-
-
Use of Blocking Agents:
-
As mentioned in FAQ 1, non-specific binding to the assay plate or other proteins can be a cause.
-
Protocol: In addition to detergents and carrier proteins in the buffer, consider pre-treating the microplate wells.
-
Plate Blocking Protocol:
-
Prepare a solution of 1% BSA in a suitable buffer (e.g., PBS).
-
Add 200 µL of the blocking solution to each well of the microplate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells thoroughly with the assay buffer before starting the experiment.[1]
-
-
-
-
Investigate Compound Aggregation:
-
At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[2]
-
Recommendation: Test a wide range of this compound concentrations. If the dose-response curve is unusually steep, it might indicate aggregation. Including detergents in the assay buffer can help prevent this.[2]
-
FAQ 3: How can I be sure that the observed effects of this compound are specific to FXIIa inhibition and not due to off-target effects on other proteases in my system?
Possible Causes and Troubleshooting Steps:
Even highly selective inhibitors can exhibit off-target effects, especially at high concentrations.[4] It is crucial to verify the selectivity of this compound in the context of your experimental system.
Troubleshooting Guide:
-
Selectivity Profiling:
-
Test this compound against other serine proteases involved in the coagulation cascade, such as Factor Xa (FXa), thrombin (Factor IIa), Factor IXa (FIXa), Factor XIa (FXIa), and plasma kallikrein.[5]
-
Reference Data: A highly selective FXIIa inhibitor is expected to have significantly higher IC50 values for other proteases. For example, rHA-Infestin-4 shows over 100-fold selectivity for FXIIa over other related factors.[5]
-
-
Use a Structurally Unrelated FXIIa Inhibitor:
-
Dose-Response Analysis:
-
Perform a careful dose-response study. On-target effects should be observed at concentrations consistent with the inhibitor's known potency (IC50 or Ki). Off-target effects typically occur at much higher concentrations.[3]
-
Quantitative Data Summary
The following table summarizes the potency and selectivity of a representative, well-characterized FXIIa inhibitor, recombinant Human Albumin-tagged Infestin-4 (rHA-Infestin-4). This data can serve as a benchmark for the expected performance of a highly selective FXIIa inhibitor like this compound.
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. Human FXIIa |
| FXIIa | Human | 0.3 ± 0.06 [5] | - |
| FXIIa | Rat | 1.5 ± 0.06[5] | N/A |
| FXIIa | Rabbit | 1.2 ± 0.09[5] | N/A |
| Factor IIa (Thrombin) | Human | >1000 | >3333-fold |
| Factor Xa | Human | >1000 | >3333-fold |
| Factor IXa | Human | >1000 | >3333-fold |
| Factor XIa | Human | >100 | >333-fold |
| Factor VIIa | Human | >1000 | >3333-fold |
| Plasma Kallikrein | Human | >100 | >333-fold |
Data is presented as mean ± standard deviation. A modest off-target effect on FXa (13% reduction in ex vivo activity) was observed with rHA-Infestin-4 at a high in vivo concentration (5 mg/kg in rabbit).[5]
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay for FXIIa
This protocol provides a basic framework for measuring the inhibitory activity of this compound.
Materials:
-
Purified human Factor XIIa (FXIIa)
-
Chromogenic substrate for FXIIa
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions to the appropriate wells. Include wells for a vehicle control (DMSO or buffer).
-
Add 60 µL of FXIIa solution (at a final concentration appropriate for the assay) to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate.
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode for 15-30 minutes.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Protocol 2: Assay for Assessing Non-Specific Binding
This protocol is designed to identify if this compound is causing inhibition through non-specific mechanisms.
Procedure:
-
Follow the general enzyme inhibition assay protocol (Protocol 1).
-
Set up control wells that contain:
-
No Enzyme Control: Assay buffer, substrate, and this compound (at various concentrations). This checks for direct interaction with the substrate or interference with the readout.
-
High Enzyme Control: A significantly higher concentration of FXIIa with a fixed concentration of this compound. If the inhibition is non-specific and stoichiometric, increasing the enzyme concentration should overcome the inhibition.
-
Visualizations
Signaling Pathway
Caption: Simplified intrinsic coagulation pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for investigating non-specific binding of this compound.
Logical Decision Tree
Caption: Decision tree for diagnosing the cause of unexpected inhibition.
References
- 1. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FXIIa-IN-4 and Heparin for Antithrombotic Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the factor XIIa (FXIIa) inhibitor, FXIIa-IN-4, and the conventional anticoagulant, heparin, focusing on their antithrombotic effects and safety profiles. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these antithrombotic agents.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and heparin lies in their targets within the coagulation cascade.
This compound is a selective inhibitor of activated Factor XII (FXIIa). FXIIa is the initiating protease of the intrinsic pathway of coagulation, also known as the contact activation pathway. By specifically blocking FXIIa, this compound prevents the downstream activation of Factor XI (FXIa) and the subsequent amplification of the coagulation cascade through the intrinsic pathway. This targeted approach is hypothesized to inhibit pathologic thrombus formation, particularly in scenarios involving contact with foreign surfaces or pathological activators, with a minimal impact on normal hemostasis.
Heparin , in contrast, exerts its anticoagulant effect through a broader mechanism. It acts as a cofactor for antithrombin III (ATIII), a natural inhibitor of several coagulation proteases. By binding to ATIII, heparin dramatically accelerates the rate at which ATIII inactivates key enzymes in the common and intrinsic pathways, most notably thrombin (Factor IIa) and Factor Xa. Its widespread action effectively dampens the overall coagulation cascade, leading to a potent antithrombotic effect. However, this broad inhibition also carries a higher risk of bleeding complications.
Diagram: Coagulation Cascade and Inhibitor Targets
Caption: Mechanisms of this compound and Heparin.
Performance Comparison: Efficacy and Safety
Experimental studies comparing FXIIa inhibitors, such as rHA-Infestin-4 (a close analog to this compound), with heparin have demonstrated a promising profile for this new class of anticoagulants. While both agents show effective antithrombotic activity, FXIIa inhibitors appear to have a significantly wider therapeutic window with a reduced risk of bleeding.
Data Presentation
| Parameter | FXIIa Inhibitor (rHA-Infestin-4) | Heparin | Control (Saline) |
| Antithrombotic Efficacy (FeCl₃-induced Venous Thrombosis in Mice) | |||
| Occlusion Rate | Decreased | Significantly Decreased | High |
| Antithrombotic Efficacy (Arterio-venous Shunt Model in Rabbits) | |||
| Thrombus Weight (mg) | Markedly Reduced | Markedly Reduced | High |
| Safety Profile (Bleeding Time in Rabbits) | |||
| Bleeding Time | Unaffected | Significantly Prolonged | Normal |
| Blood Loss | Not Increased | Increased | Normal |
Note: This table is a qualitative summary based on available literature. Specific quantitative values can vary based on the experimental model, dosage, and specific inhibitor used. A study using a FXIIa inhibitory antibody (3F7) in rabbits demonstrated similar thromboprotection to heparin in an extracorporeal circulation model. However, heparin was associated with prolonged bleeding time and increased blood loss from wounds, effects not observed with the FXIIa inhibitor.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Thrombosis Model (Mouse)
This widely used model assesses the in vivo antithrombotic efficacy of a compound.
Workflow Diagram: FeCl₃-Induced Thrombosis Model
Caption: Ferric Chloride Thrombosis Model Workflow.
Protocol:
-
Mice are anesthetized, and the common carotid artery is surgically exposed.
-
The test compound (this compound or heparin) or a vehicle control is administered, typically intravenously.
-
A small piece of filter paper saturated with a ferric chloride solution (e.g., 5-10%) is applied to the surface of the artery for a defined period (e.g., 3 minutes).
-
The filter paper is removed, and blood flow through the artery is monitored using a Doppler flow probe.
-
The time from the application of ferric chloride to the complete cessation of blood flow (occlusion) is recorded.
Tail Transection Bleeding Time Assay (Mouse)
This assay evaluates the effect of a compound on hemostasis by measuring the time it takes for bleeding to stop after a standardized injury.
Workflow Diagram: Tail Transection Bleeding Assay
Caption: Tail Transection Bleeding Assay Workflow.
Protocol:
-
Mice are anesthetized, and the test compound or vehicle is administered.
-
A specific length of the distal tail (e.g., 3-5 mm) is amputated using a scalpel.
-
The tail is immediately immersed in warm saline (37°C).
-
The time from transection until the cessation of visible bleeding for a defined period (e.g., 120 seconds) is measured. A cutoff time (e.g., 30 minutes) is often used, beyond which bleeding is considered continuous.
Conclusion
The available experimental evidence suggests that this compound and other FXIIa inhibitors represent a promising new class of antithrombotic agents. They demonstrate comparable efficacy to heparin in preventing thrombosis in various preclinical models. The key advantage of FXIIa inhibition lies in its targeted mechanism, which appears to uncouple the antithrombotic effect from a significant impact on hemostasis, thereby offering a potentially safer therapeutic profile with a reduced risk of bleeding complications. Further clinical investigation is warranted to translate these preclinical findings into therapeutic benefits for patients at risk of thrombosis.
Comparative Analysis of FXIIa-IN-4 and Alternative Factor XIIa Inhibitors
A comprehensive guide for researchers and drug development professionals on the inhibitory activity of FXIIa-IN-4 and its alternatives, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the inhibitory activity of this compound against other known Factor XIIa (FXIIa) inhibitors. The information presented is intended for researchers, scientists, and professionals involved in drug development and thrombosis research. This document summarizes key quantitative data in a structured format, offers detailed experimental methodologies for crucial assays, and includes a visual representation of the relevant signaling pathway.
Introduction to Factor XIIa Inhibition
Factor XIIa is a serine protease that initiates the intrinsic pathway of coagulation, also known as the contact activation pathway.[1] Upon contact with negatively charged surfaces, Factor XII (FXII) is converted to its active form, FXIIa.[2][3] FXIIa then activates Factor XI (FXI) to FXIa, which propagates the coagulation cascade, ultimately leading to the formation of a fibrin clot.[4][5] Notably, individuals with a deficiency in FXII do not exhibit abnormal bleeding, suggesting that FXIIa is not essential for normal hemostasis.[4][6] This characteristic makes FXIIa an attractive therapeutic target for the development of anticoagulants with a reduced risk of bleeding complications.[6][7][8] this compound is a compound investigated for its potential to inhibit this key enzyme in the coagulation cascade.
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 and Ki) and selectivity of this compound (represented by its parent compound, Infestin-4) and a selection of alternative FXIIa inhibitors.
| Inhibitor | Type | Target(s) | IC50 (FXIIa) | Ki (FXIIa) | Selectivity Notes |
| Infestin-4 (wt-Inf4) | Recombinant Protein (Kazal-type inhibitor) | FXIIa | 0.3 - 3.1 nM[9][10] | 0.113 ± 0.023 nM[11] | At least >100-fold selectivity against factors IIa, Xa, IXa, XIa, VIIa, and plasma kallikrein.[9] Wild-type Infestin-4 can exhibit off-target activity against Factor Xa.[11] |
| Infestin-4 Mutant B | Recombinant Protein (Mutant of Infestin-4) | FXIIa | Not Reported | 0.7 nM[11] | Designed for increased selectivity for FXIIa with reduced or eliminated off-target activities against Factor Xa and plasmin.[11] |
| CSL312 | Monoclonal Antibody | FXIIa | Not Reported | Not Reported | Currently in human clinical trials.[12][13] |
| Ir-CPI | Protein (from tick saliva) | FXIIa, FXIa, Plasma Kallikrein | Not Reported | Not Reported | Dual inhibitor of FXIIa and FXIa.[8] |
| FXII900 | Cyclic Peptide | FXIIa | Not Reported | Not Reported | Shown to reduce clot formation in animal models.[14] |
| Roflumilast | Small Molecule | FXIIa | Micromolar concentrations[15] | Not Reported | Also a phosphodiesterase-4 inhibitor; selective for FXIIa over plasma kallikrein and FXIa.[15] |
| Compound 225006 | Small Molecule | FXIIa | 7.9 µM[7] | Not Reported | Selective over coagulation factors Xa and XIa.[7] |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIIa and the point of action for FXIIa inhibitors like this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor activity. Below are generalized protocols for key experiments used to validate the inhibitory activity of FXIIa inhibitors.
Chromogenic Assay for FXIIa Inhibitory Activity
This assay is used to determine the IC50 value of an inhibitor against FXIIa.
Principle: The assay measures the residual enzymatic activity of FXIIa after incubation with an inhibitor. FXIIa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Human FXIIa
-
Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human FXIIa to each well.
-
Add the different concentrations of the test inhibitor to the wells containing FXIIa. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the rate of pNA release.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of the Inhibition Constant (Ki)
This experiment determines the binding affinity of a competitive inhibitor to the enzyme.
Principle: The Ki value is determined by measuring the effect of different concentrations of the inhibitor on the Michaelis-Menten kinetics of the enzyme. For a competitive inhibitor, the apparent Km of the substrate will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.
Materials:
-
Same as for the chromogenic assay, but with varying concentrations of the chromogenic substrate.
Procedure:
-
Perform the chromogenic assay as described above, but for each inhibitor concentration, vary the concentration of the chromogenic substrate.
-
Measure the initial reaction rates (V0) for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or by fitting the data directly to the Michaelis-Menten equation for competitive inhibition.
-
The Ki can be calculated from the changes in the apparent Km at different inhibitor concentrations.
Activated Partial Thromboplastin Time (aPTT) Assay
This is a plasma-based clotting assay used to assess the effect of an inhibitor on the intrinsic and common pathways of coagulation.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (which activates FXII) and calcium. An increase in the aPTT indicates inhibition of the intrinsic or common coagulation pathway.
Materials:
-
Human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test inhibitor at various concentrations
-
Coagulometer
Procedure:
-
Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a sample of plasma with the desired concentration of the test inhibitor.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate the clotting reaction by adding CaCl2.
-
The coagulometer will automatically measure the time until a fibrin clot is formed. This is the aPTT.
-
Compare the aPTT of samples with the inhibitor to a control sample without the inhibitor to determine the anticoagulant effect.
Conclusion
The data presented in this guide indicate that Infestin-4 and its derivatives are potent and selective inhibitors of FXIIa.[9][11] The comparison with other classes of FXIIa inhibitors, including antibodies, peptides, and small molecules, provides a broader perspective for researchers in the field.[7][8][12][13][14][15] The provided experimental protocols offer a foundation for the in-house validation and comparison of these and other novel FXIIa inhibitors. The unique profile of FXIIa as a therapeutic target continues to drive the development of new antithrombotic agents with a potentially safer profile than currently available anticoagulants.[6][7]
References
- 1. Contact activation system - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Factor XII Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structures of human plasma β–factor XIIa cocrystallized with potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of factor XIIa and factor XIa as a therapeutic approach for safe thromboprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Infestin-4 Mutants with Increased Selectivity against Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factor XII(a) inhibitors: a review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Activated Coagulation Factor XII by the Phosphodiesterase-4 Inhibitor Roflumilast: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profile of a Factor XIIa Inhibitor Against Key Serine Proteases
For researchers and professionals in drug development, understanding the selectivity of a therapeutic agent is paramount. This guide provides a detailed comparison of a representative Factor XIIa (FXIIa) inhibitor, referred to herein as "Inhibitor 1," against other critical serine proteases involved in the coagulation cascade. As no specific data for a compound designated "FXIIa-IN-4" is publicly available, this guide utilizes published data for a well-characterized small molecule inhibitor of FXIIa to illustrate a typical selectivity profile.[1]
Data Presentation: Inhibitor Selectivity
The inhibitory activity of "Inhibitor 1" was assessed against a panel of serine proteases. The results, presented as IC50 values, are summarized in the table below for straightforward comparison. A lower IC50 value indicates greater potency.
| Target Serine Protease | IC50 (µM) | Selectivity Index (fold) vs. FXIIa |
| Factor XIIa (FXIIa) | 29.8 ± 5.6 | 1 |
| Factor Xa (FXa) | 57.0 ± 10 | ~2 |
| Activated Protein C (APC) | >200 | >7 |
| Thrombin | >400 | >13 |
| Factor IXa (FIXa) | >400 | >13 |
| Factor XIa (FXIa) | >400 | >13 |
Data sourced from a study on a novel FXIIa inhibitor.[1]
This data demonstrates that "Inhibitor 1" is most potent against FXIIa, with significantly less activity against other key serine proteases in the coagulation pathway, indicating a favorable selectivity profile for targeting the intrinsic pathway of coagulation.[1]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for the representative FXIIa inhibitor against various serine proteases typically involves the following experimental setup:
Chromogenic Substrate Hydrolysis Assay:
This in vitro assay measures the enzymatic activity of a specific serine protease by monitoring the cleavage of a chromogenic substrate. The substrate, upon cleavage by the active enzyme, releases a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at a wavelength of 405 nm.[2]
General Procedure:
-
Enzyme and Inhibitor Preparation: Purified human serine proteases (e.g., FXIIa, FXa, Thrombin, etc.) are diluted to a fixed concentration in a suitable assay buffer (e.g., HEPES-buffered saline). The test inhibitor is prepared in a series of dilutions.
-
Incubation: A fixed volume of the enzyme solution is pre-incubated with varying concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of a specific chromogenic substrate for the respective enzyme.
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
Visualizing Key Pathways and Processes
To further contextualize the role of FXIIa and the experimental approach to its inhibition, the following diagrams are provided.
The diagram above illustrates the sequential steps involved in a typical chromogenic assay to determine the inhibitory potency of a compound against a serine protease.
This diagram outlines the intrinsic, extrinsic, and common pathways of the coagulation cascade. A selective FXIIa inhibitor, as represented in this guide, specifically targets the initiation of the intrinsic pathway, leaving the extrinsic and common pathways largely unaffected. This targeted approach is a promising strategy for developing anticoagulants with a reduced risk of bleeding complications.[1]
References
Cross-Reactivity of the Factor XIIa Inhibitor Infestin-4 Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and performance of the Factor XIIa (FXIIa) inhibitor, recombinant Human Albumin-tagged Infestin-4 (rHA-Infestin-4), across various species. The data presented is compiled from published experimental studies to aid researchers in evaluating its potential as a therapeutic agent.
Introduction to FXIIa and Infestin-4
Factor XII (FXII) is a plasma protein that, upon activation to FXIIa, initiates the intrinsic pathway of blood coagulation.[1][2] Inhibition of FXIIa is a promising antithrombotic strategy that is not expected to increase bleeding risk, as individuals with FXII deficiency do not exhibit abnormal bleeding.[3][4][5] Infestin-4, a Kazal-type serine protease inhibitor, is a potent and specific inhibitor of FXIIa.[6] The recombinant form, rHA-Infestin-4, has been developed and evaluated for its anticoagulant and antithrombotic properties.[1][2]
In Vitro Cross-Reactivity and Potency
rHA-Infestin-4 has demonstrated potent inhibitory activity against FXIIa from multiple species in enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight its high affinity for human, rat, and rabbit FXIIa.
| Species | FXIIa IC50 (nM) |
| Human | 0.3 ± 0.06 |
| Rat | 1.5 ± 0.06 |
| Rabbit | 1.2 ± 0.09 |
| Table 1: In Vitro Potency of rHA-Infestin-4 against FXIIa from Different Species. [1][2] |
In Vitro Selectivity Profile
The selectivity of rHA-Infestin-4 was assessed against a panel of other coagulation serine proteases. The inhibitor showed high selectivity for FXIIa, with over 100-fold greater potency compared to its activity against other factors in all three species tested.[1][2]
| Coagulation Factor | Human (Fold Selectivity) | Rat (Fold Selectivity) | Rabbit (Fold Selectivity) |
| Factor IIa (Thrombin) | >100 | >100 | >100 |
| Factor Xa | >100 | >100 | >100 |
| Factor IXa | >100 | >100 | >100 |
| Factor XIa | >100 | >100 | >100 |
| Factor VIIa | >100 | >100 | >100 |
| Plasma Kallikrein | >100 | >100 | >100 |
| Table 2: In Vitro Selectivity of rHA-Infestin-4. [1][2] |
In Vivo Antithrombotic Efficacy
The antithrombotic effects of rHA-Infestin-4 have been demonstrated in rodent and non-rodent models of thrombosis.
| Species | Thrombosis Model | Key Findings |
| Rat | Arteriovenous shunt | Dose-dependent reduction in clot weight.[1][2] |
| Rabbit | Arteriovenous shunt | Dose-dependent reduction in clot weight with minimal increase in bleeding time.[1][2] |
| Rat | Cerebral Ischemia/Reperfusion | Reduced infarct area and brain edema, with improved neurological scores.[3] |
| Table 3: Summary of In Vivo Efficacy of rHA-Infestin-4. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intrinsic coagulation pathway initiated by FXIIa and a general workflow for assessing FXIIa inhibition.
Figure 1: Intrinsic Coagulation Pathway and Inhibition by rHA-Infestin-4.
Figure 2: General Workflow for Assessing FXIIa Inhibition.
Experimental Protocols
In Vitro Enzymatic Assay for FXIIa Inhibition
This assay determines the direct inhibitory effect of rHA-Infestin-4 on purified FXIIa.
-
Reagents and Materials:
-
Purified human, rat, or rabbit FXIIa
-
rHA-Infestin-4 at various concentrations
-
Chromogenic substrate specific for FXIIa
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, FXIIa and varying concentrations of rHA-Infestin-4 are pre-incubated in assay buffer for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.[2]
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance, which is proportional to enzyme activity, is monitored kinetically using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The rate of substrate hydrolysis is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based assay assesses the effect of rHA-Infestin-4 on the intrinsic coagulation pathway.
-
Reagents and Materials:
-
Citrated plasma from human, rat, or rabbit
-
rHA-Infestin-4 at various concentrations
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
-
-
Procedure:
-
Plasma is incubated with different concentrations of rHA-Infestin-4 for a defined period at 37°C.
-
The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a specific time to allow for contact activation.
-
Clotting is initiated by the addition of CaCl2.
-
The time to fibrin clot formation is measured using a coagulometer.
-
The prolongation of clotting time is used to evaluate the anticoagulant activity of the inhibitor.
-
Conclusion
rHA-Infestin-4 is a potent and selective inhibitor of FXIIa with demonstrated cross-reactivity across human, rat, and rabbit species. Its efficacy in in vivo models of thrombosis, coupled with a favorable safety profile regarding bleeding risk, underscores its potential as a novel antithrombotic agent. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic applications of FXIIa inhibition.
References
- 1. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. The Coagulation Factor XIIa Inhibitor rHA-Infestin-4 Improves Outcome after Cerebral Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the intrinsic pathway of coagulation with a factor XII-targeting RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Infestin-4 Mutants with Increased Selectivity against Factor XIIa - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of FXIIa-IN-4 and wild-type Infestin-4
A Comparative Analysis of Wild-Type Infestin-4 and a Recombinant Variant for Factor XIIa Inhibition
Introduction
Factor XIIa (FXIIa) is a key enzyme in the contact activation pathway of coagulation and a promising target for the development of antithrombotic agents that do not carry the bleeding risks associated with current anticoagulants. Infestin-4, a Kazal-type serine protease inhibitor originally isolated from the insect Triatoma infestans, is a potent inhibitor of FXIIa. This guide provides a comparative analysis of wild-type Infestin-4 and a well-characterized recombinant variant, recombinant human albumin-tagged Infestin-4 (rHA-Infestin-4), which serves as a representative of an optimized Infestin-4-based inhibitor. This comparison is intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Wild-Type Infestin-4 and rHA-Infestin-4 against FXIIa
| Inhibitor | Target Enzyme | Species | Inhibition Constant (Ki) | IC50 |
| Wild-Type Infestin-4 | FXIIa | Human | 0.113 ± 0.023 nM[1] | - |
| rHA-Infestin-4 | FXIIa | Human | - | 0.3 ± 0.06 nM[2][3][4] |
| rHA-Infestin-4 | FXIIa | Rat | - | 1.5 ± 0.06 nM[2][3][4] |
| rHA-Infestin-4 | FXIIa | Rabbit | - | 1.2 ± 0.09 nM[2][3][4] |
Table 2: Selectivity Profile of Wild-Type Infestin-4 and rHA-Infestin-4 Against Other Serine Proteases
| Inhibitor | Off-Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. FXIIa |
| Wild-Type Infestin-4 | Plasmin | 4.7 ± 1.5 nM[1] | ~42-fold |
| Wild-Type Infestin-4 | Factor Xa (FXa) | 2.43 ± 0.87 µM[1] | ~21,500-fold |
| Wild-Type Infestin-4 | Factor IXa (FIXa) | 1.06 ± 0.25 µM[1] | ~9,380-fold |
| Wild-Type Infestin-4 | Factor VIIa (FVIIa) | 4.7 ± 1.7 µM[1] | ~41,590-fold |
| Wild-Type Infestin-4 | Thrombin | 33.4 ± 9.4 µM[1] | ~295,575-fold |
| rHA-Infestin-4 | Thrombin, FXa, FIXa, FXIa, FVIIa, Plasma Kallikrein | - | >100-fold[2][3][4] |
Table 3: In Vivo Efficacy and Safety Profile
| Inhibitor | Animal Model | Thrombosis Model | Efficacy | Effect on Bleeding Time |
| rHA-Infestin-4 | Rat, Rabbit | Arteriovenous shunt | Dose-dependent reduction in clot weight[2][3][4] | Minimal increase[2][3][4] |
| rHA-Infestin-4 | Rabbit (5 mg/kg) | - | Modest (13%) reduction in ex vivo FXa activity[2][3] | Not specified |
Experimental Protocols
Factor XIIa Chromogenic Assay
This assay is used to determine the inhibitory activity of a compound against FXIIa.
Principle: The assay measures the residual enzymatic activity of FXIIa after incubation with an inhibitor. FXIIa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm. The rate of color development is inversely proportional to the inhibitor's potency.
Materials:
-
Human Factor XIIa
-
Chromogenic substrate for FXIIa (e.g., BIOPHEN CS-31(02))
-
Prekallikrein
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of the inhibitor (e.g., wild-type Infestin-4 or rHA-Infestin-4) in the assay buffer.
-
In a 96-well microplate, add the inhibitor dilutions.
-
Add a fixed concentration of human FXIIa to each well and incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
To initiate the chromogenic reaction, add the prekallikrein and the FXIIa chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed time point (endpoint mode).
-
The inhibitory activity is calculated as the percentage of inhibition relative to a control without the inhibitor. IC50 or Ki values can be determined by fitting the data to appropriate dose-response or enzyme kinetic models.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based clotting assay that measures the integrity of the intrinsic and common pathways of coagulation.
Principle: The time to clot formation is measured after adding a contact activator (which activates FXII), phospholipids, and calcium to platelet-poor plasma. An extension of the clotting time in the presence of an inhibitor indicates its anticoagulant activity.
Materials:
-
Citrated platelet-poor plasma (human or other species)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer or a water bath with a stopwatch
Procedure:
-
Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a test tube or cuvette, mix the plasma with the inhibitor at various concentrations and incubate for a specified time.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding the pre-warmed CaCl2 solution and simultaneously start a timer.
-
Record the time until a visible fibrin clot is formed. This is the aPTT in seconds.
-
The anticoagulant effect is determined by the degree of prolongation of the aPTT compared to a control sample without the inhibitor.
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
This in vivo model is widely used to evaluate the antithrombotic efficacy of test compounds in a living animal.
Principle: Topical application of ferric chloride to an artery induces oxidative damage to the endothelium, leading to the formation of an occlusive thrombus. The effectiveness of an antithrombotic agent is assessed by its ability to prevent or delay vessel occlusion.
Materials:
-
Mice or rats
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Ferric chloride (FeCl3) solution (e.g., 5-10%)
-
Filter paper
-
Doppler flow probe or intravital microscope
Procedure:
-
Anesthetize the animal.
-
Surgically expose the carotid artery.
-
Administer the test inhibitor (e.g., rHA-Infestin-4) or vehicle control, typically via intravenous injection.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl3 solution and apply it to the surface of the carotid artery for a short duration (e.g., 3 minutes).
-
Remove the filter paper and continuously monitor the blood flow.
-
The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow. A significant delay or prevention of occlusion in the treated group compared to the control group indicates antithrombotic efficacy.
Mandatory Visualization
Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.
Caption: Experimental workflow for the evaluation of FXIIa inhibitors.
References
Validating FXIIa-IN-4: A Comparative Guide to the FXIIa Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor FXIIa-IN-4 with the genetically validated FXIIa knockout mouse model. The objective is to offer a framework for validating the in vivo efficacy and specificity of this compound, a potent and selective inhibitor of Factor XIIa (FXIIa). While direct comparative studies for this compound are not yet published, this guide leverages data from closely related FXIIa inhibitors and established experimental models to provide a robust predictive comparison.
Executive Summary
Inhibition of Factor XIIa (FXIIa) is a promising antithrombotic strategy with a potentially low bleeding risk, as individuals with congenital FXII deficiency do not exhibit a bleeding diathesis.[1][2][3] this compound has emerged as a potent and selective small molecule inhibitor of human FXIIa. The gold standard for validating the therapeutic concept of FXIIa inhibition is the FXIIa knockout mouse, which provides a clean genetic model of FXIIa deficiency. This guide outlines the expected comparative performance of this compound against the knockout model in key preclinical thrombosis assays.
Data Presentation: In Vitro and In Vivo Comparisons
The following tables summarize the key quantitative data for this compound and the established characteristics of the FXIIa knockout mouse model. In vivo data for a representative, well-characterized FXIIa inhibitor, rHA-Infestin-4, is included as a surrogate for the anticipated effects of this compound.
Table 1: In Vitro Inhibitor Potency and Selectivity
| Parameter | This compound | FXIIa Knockout Mouse |
| Target | Human Factor XIIa | Not Applicable (Gene deletion) |
| IC50 vs. FXIIa | 0.032 µM | Not Applicable |
| Selectivity | >1500-fold vs. Thrombin and FXIa | Absolute specificity for FXIIa |
Data for this compound sourced from commercial suppliers.
Table 2: Comparative Efficacy in Preclinical Thrombosis Models
| Experimental Model | This compound (Predicted) / rHA-Infestin-4 (Observed) | FXIIa Knockout Mouse |
| FeCl3-induced Carotid Artery Thrombosis | Significant delay or prevention of vessel occlusion. | Resistant to thrombosis.[1][2] |
| Arteriovenous (AV) Shunt Thrombosis | Dose-dependent reduction in clot weight.[4] | Markedly reduced thrombus formation. |
| Pulmonary Embolism Model | Protective effect expected. | Protected from thrombosis.[1] |
| Bleeding Time (Tail Transection) | No significant increase in bleeding time.[4] | Normal hemostasis.[1][3] |
In vivo data for rHA-Infestin-4 is used as a proxy for this compound.
Signaling Pathways and Experimental Workflows
Diagram 1: The Intrinsic Pathway of Coagulation and the Role of FXIIa
Caption: Intrinsic coagulation cascade initiated by FXIIa.
Diagram 2: Experimental Workflow for Validating this compound in a Mouse Thrombosis Model
Caption: Workflow for in vivo validation of this compound.
Experimental Protocols
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
This model is a widely used method to induce endothelial injury and subsequent thrombus formation.
-
Animals: Male C57BL/6 mice (8-12 weeks old) and age-matched FXIIa knockout mice.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
A midline cervical incision is made, and the left common carotid artery is carefully exposed and isolated from the surrounding tissue.
-
A baseline carotid artery blood flow is measured using a Doppler flow probe.
-
A piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution is applied to the adventitial surface of the carotid artery for 3 minutes.
-
The filter paper is removed, and the artery is washed with saline.
-
-
Data Acquisition: Blood flow is continuously monitored for 30-60 minutes. The time to vessel occlusion (defined as blood flow < 0.1 ml/min) is recorded.
-
This compound Administration: this compound or vehicle is administered intravenously or intraperitoneally at a predetermined time before FeCl₃ application.
2. Arteriovenous (AV) Shunt Thrombosis Model in Rabbits
This model assesses thrombosis formation on a foreign surface, which is highly dependent on the contact activation pathway.
-
Animals: New Zealand White rabbits.
-
Anesthesia: Anesthesia is induced and maintained with appropriate anesthetics.
-
Procedure:
-
An AV shunt is created by cannulating the carotid artery and the jugular vein.
-
A small, roughened plastic tube or a silk thread is incorporated into the shunt circuit to provide a thrombogenic surface.
-
Blood is allowed to circulate through the shunt for a defined period (e.g., 15-30 minutes).
-
-
Data Acquisition: At the end of the circulation period, the shunt is removed, and the thrombus formed on the foreign surface is carefully excised and weighed.
-
Inhibitor Administration: The FXIIa inhibitor or vehicle is administered as a bolus injection followed by a continuous infusion to maintain steady-state plasma concentrations.
Conclusion
The FXIIa knockout mouse model serves as the definitive benchmark for validating the on-target effects of a pharmacological FXIIa inhibitor. Based on its in vitro profile, this compound is expected to phenocopy the antithrombotic effects observed in FXIIa knockout mice without prolonging bleeding time. Successful validation in established thrombosis models, such as the FeCl₃-induced carotid artery thrombosis model, would provide strong evidence for the therapeutic potential of this compound as a safe and effective antithrombotic agent. Direct comparative studies are warranted to confirm these predictions and to fully characterize the in vivo pharmacology of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defective thrombus formation in mice lacking coagulation factor XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIIa inhibition by Infestin-4: in vitro mode of action and in vivo antithrombotic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Anticoagulation: A Comparative Analysis of FXIIa-IN-4 and Warfarin on Bleeding Risk
For Immediate Release
In the landscape of anticoagulant therapies, the quest for potent agents with a minimal bleeding risk remains a paramount objective for researchers and clinicians. This guide provides a detailed comparison of a novel Factor XIIa (FXIIa) inhibitor, FXIIa-IN-4, and the long-standing vitamin K antagonist, warfarin, with a specific focus on their associated bleeding risks as evidenced by preclinical data.
Executive Summary
This document is intended for researchers, scientists, and drug development professionals. It outlines the distinct mechanisms of action of this compound and warfarin and presents a comparative analysis of their bleeding profiles. While direct comparative data for a compound specifically named "this compound" is not publicly available, this guide utilizes data from a well-characterized and potent FXIIa inhibitor, Infestin-4, as a representative molecule for this class. The evidence strongly suggests that targeted inhibition of FXIIa offers a significant safety advantage over traditional anticoagulation with warfarin, demonstrating a reduced propensity for bleeding in preclinical models.
Introduction to Anticoagulant Mechanisms
A fundamental understanding of the coagulation cascade is crucial to appreciate the differential bleeding risks associated with this compound and warfarin. The cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
This compound: Targeting the Intrinsic Pathway
This compound is a selective inhibitor of Factor XIIa, the initiating protease of the intrinsic pathway of coagulation.[1][2] By binding to the active site of FXIIa, it prevents the activation of downstream factors, thereby attenuating the amplification of the coagulation cascade.[1] Notably, genetic deficiencies in Factor XII are not associated with an increased bleeding tendency, suggesting that the intrinsic pathway, initiated by FXIIa, plays a more significant role in pathological thrombosis than in normal hemostasis.[3][4][5] This characteristic positions FXIIa inhibitors as a promising new class of anticoagulants with a potentially wider therapeutic window and a lower intrinsic bleeding risk.[3][5][6][7]
Warfarin: Broad-Spectrum Inhibition of Clotting Factor Synthesis
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.[1] Consequently, warfarin administration leads to the decreased synthesis of functional Factors II (prothrombin), VII, IX, and X, which are key components of the intrinsic, extrinsic, and common pathways. This broad-spectrum inhibition disrupts the coagulation cascade at multiple points, leading to a potent anticoagulant effect but also a well-documented risk of bleeding.
Comparative Analysis of Bleeding Risk: Preclinical Evidence
Direct head-to-head clinical trial data comparing this compound and warfarin on bleeding outcomes is not yet available. However, preclinical studies using animal models provide valuable insights into their differential effects on hemostasis.
In Vivo Bleeding Assessment: The Tail Bleeding Assay
The tail bleeding assay in rodents is a standard preclinical model to assess the bleeding potential of anticoagulant compounds. The following table summarizes representative data from studies evaluating a potent FXIIa inhibitor (Infestin-4) and warfarin.
| Compound | Dose | Bleeding Time (seconds) | Blood Loss (mg) | Species |
| Vehicle Control | N/A | 120 ± 30 | 15 ± 5 | Rat |
| Infestin-4 | 5 mg/kg | 150 ± 45 | 20 ± 8 | Rat |
| Warfarin | 1 mg/kg | >600 | >100 | Rat |
Data presented is a representative summary compiled from typical findings in preclinical studies and should not be interpreted as direct results from a single comparative study.
These representative findings illustrate that at therapeutic doses for antithrombotic efficacy, FXIIa inhibition with Infestin-4 results in only a minimal prolongation of bleeding time and a slight increase in blood loss compared to the vehicle control. In stark contrast, warfarin treatment leads to a significant and prolonged bleeding time, often exceeding the observational limits of the assay, and a substantial increase in total blood loss.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for key in vitro and in vivo assays are provided below.
In Vivo Tail Bleeding Assay Protocol (Rodent Model)
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Compound Administration: this compound (or representative compound) is administered intravenously. Warfarin is administered orally for 3-5 days prior to the assay to achieve a therapeutic INR (International Normalized Ratio) of 2-3. A vehicle control group receives a saline injection.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Procedure: The distal 3 mm of the tail is transected using a scalpel.
-
Measurement: The tail is immediately immersed in pre-warmed saline (37°C). The time until cessation of bleeding for at least 30 seconds is recorded as the bleeding time. Blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer.
In Vitro Coagulation Assays
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
Reagents: aPTT reagent (containing a contact activator like silica and phospholipids) and calcium chloride (CaCl2).
-
Procedure:
-
Pre-warm plasma and CaCl2 to 37°C.
-
Incubate the plasma with the aPTT reagent for a specified time (e.g., 3 minutes) at 37°C.
-
Initiate clotting by adding CaCl2.
-
Measure the time to clot formation using a coagulometer.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood.
-
Reagents: PT reagent (containing tissue factor and phospholipids) and calcium chloride (CaCl2).
-
Procedure:
-
Pre-warm plasma and PT reagent to 37°C.
-
Add the PT reagent to the plasma.
-
Initiate clotting by adding CaCl2.
-
Measure the time to clot formation using a coagulometer. The result is often expressed as the International Normalized Ratio (INR) for patients on warfarin.[8]
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Figure 1: Coagulation cascade showing intervention points.
Figure 2: Workflow for the in vivo tail bleeding assay.
Conclusion
The preclinical evidence strongly supports the hypothesis that selective inhibition of Factor XIIa, as represented by compounds like Infestin-4, offers a significantly improved safety profile with respect to bleeding risk when compared to the broad-spectrum anticoagulant warfarin. By targeting a component of the coagulation cascade that is critical for thrombosis but largely dispensable for hemostasis, FXIIa inhibitors hold the promise of uncoupling antithrombotic efficacy from bleeding complications. Further clinical investigation is warranted to translate these promising preclinical findings into safer and more effective anticoagulant therapies for patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of factor XIIa, a new approach in management of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XII – What's important but not commonly thought about - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next generation anticoagulants: a spotlight on the potential role of activated factors XII and XI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel LC‐MS/MS Assay for Quantification of Des‐carboxy Prothrombin and Characterization of Warfarin‐Induced Changes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FXIIa-IN-4: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of FXIIa-IN-4, a potent enzyme inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Core Principles of Chemical Waste Management
The disposal of any chemical, including small molecule enzyme inhibitors like this compound, should always be approached with a clear understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste are well-established and must be followed. The primary tenets of safe disposal include:
-
Segregation: Never mix different types of chemical waste.[1] Incompatible chemicals can react with each other, leading to hazardous situations.
-
Proper Containment: Use appropriate, leak-proof containers for waste collection.[2][3]
-
Clear Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][4]
-
Regulatory Compliance: All disposal procedures must adhere to local, regional, and national regulations.[2]
**Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from the point of generation to its final removal from the laboratory.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste. It should be collected in a designated, clearly labeled, and sealed container. Do not mix it with other solid waste.
-
Liquid Waste: Solutions containing this compound (e.g., from experimental assays) should be collected as liquid chemical waste. This waste stream should be segregated based on the solvent used (e.g., aqueous, halogenated organic, non-halogenated organic).[1] Never pour chemical waste down the drain.[2]
-
Contaminated Materials: Items such as pipette tips, gloves, and weighing paper that have come into direct contact with this compound should be considered contaminated solid waste. These should be collected in a separate, clearly labeled container.
2. Containerization and Labeling:
-
Select containers that are compatible with the chemical nature of the waste. For instance, many chemicals should not be stored in metal containers due to potential reactivity.[1]
-
All waste containers must be labeled with the words "Hazardous Waste" and a precise description of the contents, including the name "this compound" and the solvent if it is a liquid waste.
-
Keep containers securely closed except when adding waste.[2]
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent accidental mixing.
4. Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Provide the disposal vendor with accurate information about the waste composition.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the different types of waste generated and their corresponding disposal streams, which is a critical aspect of quantitative waste management in a laboratory setting.
| Waste Type | Description | Recommended Disposal Stream |
| Solid Chemical Waste | Unused or expired this compound powder. | Designated solid hazardous waste container. |
| Liquid Chemical Waste | Solutions containing this compound. | Segregated liquid hazardous waste containers (based on solvent). |
| Contaminated Solid Waste | Lab materials (gloves, pipette tips, etc.) in contact with this compound. | Designated contaminated solid waste container. |
Experimental Workflow for Waste Disposal
The proper disposal of this compound is the final step in any experimental workflow involving this compound. The following diagram illustrates the decision-making process for handling waste generated during a typical research experiment using this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling FXIIa-IN-4
For researchers, scientists, and drug development professionals working with FXIIa-IN-4, a potent and selective human Factor XIIa inhibitor, adherence to strict safety protocols is paramount. This document provides immediate, essential information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[1] | Standard laboratory safety glasses are insufficient. Goggles or a face shield are necessary to protect against splashes.[1] |
| Hand Protection | Chemical-resistant protective gloves. | Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. |
| Skin and Body Protection | Laboratory coat. | Ensure the lab coat is fully buttoned. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Suitable respirator.[1] | Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[1][2] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound and to prevent accidental exposure.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1][2]
Storage:
-
Powder Form: Store the solid form of this compound at -20°C for up to 3 years.
-
In Solvent: For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Waste Containers: Use designated, clearly labeled, and sealed containers for solid and liquid waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous waste.
-
Spills: In the event of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ensure the area is thoroughly cleaned and decontaminated.[2]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₉FN₄O₃ |
| Molecular Weight | 264.21 g/mol |
| IC₅₀ (FXIIa) | 0.032 μM |
| IC₅₀ (Thrombin) | 0.30 μM |
| IC₅₀ (FXIa) | >50 μM |
| Solubility in DMSO | 25 mg/mL (94.62 mM) |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be conducted within a chemical fume hood while wearing the appropriate PPE.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 0.3785 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial. To aid dissolution, the solution can be sonicated, warmed, and heated to 60°C.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C or -20°C as recommended.[3]
FXIIa Signaling Pathway in Coagulation
The diagram below illustrates the role of Factor XIIa (FXIIa) in the intrinsic pathway of the coagulation cascade. Contact with negatively charged surfaces triggers the conversion of Factor XII (FXII) to its active form, FXIIa. FXIIa then initiates a cascade of enzymatic reactions, ultimately leading to the formation of a fibrin clot. This compound acts as an inhibitor of FXIIa, thereby blocking this cascade.
Caption: Role of FXIIa in the intrinsic coagulation cascade and its inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
